2-Hydroxy Irinotecan
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H38N4O7 |
|---|---|
Molecular Weight |
602.7 g/mol |
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 2-hydroxy-4-piperidin-1-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C33H38N4O7/c1-3-21-22-15-20(44-32(41)36-13-10-19(14-28(36)38)35-11-6-5-7-12-35)8-9-26(22)34-29-23(21)17-37-27(29)16-25-24(30(37)39)18-43-31(40)33(25,42)4-2/h8-9,15-16,19,28,38,42H,3-7,10-14,17-18H2,1-2H3/t19?,28?,33-/m0/s1 |
InChI Key |
DDBHYRUFETXXKP-JSLFILEWSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6O)N7CCCCC7 |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6O)N7CCCCC7 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Irinotecan Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and control of impurities associated with Irinotecan, a critical chemotherapeutic agent. Understanding the impurity profile of active pharmaceutical ingredients (APIs) like Irinotecan is paramount for ensuring drug safety and efficacy. This document details the origins of these impurities, presents methods for their synthesis and characterization, and provides insights into the regulatory landscape governing their control.
Introduction to Irinotecan and its Impurities
Irinotecan is a semi-synthetic derivative of camptothecin, a natural alkaloid. It is a prodrug that is converted in the body to its active metabolite, SN-38, a potent topoisomerase I inhibitor used in the treatment of various cancers, notably colorectal cancer.[1][2] The complex synthesis and inherent chemical instability of Irinotecan can lead to the formation of various impurities. These impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients in the final drug product.[2][3]
Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established strict limits for known and unknown impurities in Irinotecan to ensure patient safety.[4]
Common Sources of Irinotecan Impurities:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products formed during the multi-step synthesis of Irinotecan.[3]
-
Degradation Products: Irinotecan is susceptible to degradation under various conditions, including hydrolysis, oxidation, and photolysis, leading to the formation of degradation products.[4][5]
-
Stereoisomers: Irinotecan has a chiral center, and its enantiomer is considered an impurity.
Synthesis of Irinotecan and Key Impurities
The synthesis of Irinotecan and its impurities is crucial for their use as reference standards in analytical method development and validation.
Synthesis of Irinotecan
A common synthetic route to Irinotecan involves the coupling of 7-ethyl-10-hydroxycamptothecin (SN-38) with a protected piperidino-piperidine side chain.[6]
Illustrative Synthesis of Irinotecan:
-
Activation of SN-38: 7-ethyl-10-hydroxycamptothecin (SN-38) is reacted with a carbonylating agent, such as triphosgene, to form a reactive intermediate.
-
Coupling Reaction: The activated SN-38 is then reacted with 1-amino-4-piperidinopiperidine to form the carbamate linkage, yielding Irinotecan.
-
Purification: The crude Irinotecan is purified by crystallization or chromatography to remove unreacted starting materials and by-products.
Synthesis of Key Impurities
Irinotecan Impurity D (Camptothecin):
Camptothecin is a natural product extracted from the bark and stems of Camptotheca acuminata.[7] It can also be synthesized through various multi-step synthetic routes.
Irinotecan Impurity E (SN-38, 7-ethyl-10-hydroxycamptothecin):
SN-38 is a key intermediate in the synthesis of Irinotecan and is also its active metabolite.[1]
-
Protocol for the Synthesis of 10-O-tert-Butyldimethylsilyl-SN-38 (a protected form of SN-38):
-
Dissolve SN-38 (1.607 mmol) and tert-butyldimethylsilyl chloride (3.85 mmol) in 15 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (4.81 mmol).
-
Stir the reaction mixture for 2 hours.
-
Remove the solvent and DIEA.
-
Purify the residue by flash chromatography to obtain the product.[1]
-
Other Process-Related and Degradation Impurities:
The synthesis of other specific impurities often involves modifications of the Irinotecan or camptothecin backbone. For example, a patent describes the synthesis of a novel Irinotecan impurity by reacting 7-ethyl-10-hydroxycamptothecin with 4-piperidyl piperidine formyl chloride hydrochloride.[8]
Characterization of Irinotecan Impurities
A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of Irinotecan impurities.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for the separation and quantification of Irinotecan and its impurities.[5][9]
Table 1: HPLC and UPLC Methodologies for Irinotecan Impurity Analysis
| Parameter | HPLC Method 1[10] | UPLC Method[5] |
| Column | Waters Symmetry Shield RP-18 (250mm x 4.6mm), 5 µm | Waters Acquity BEH C8 (100 × 2.1 mm), 1.7-µm |
| Mobile Phase A | 0.02 M Potassium di-hydrogen ortho-phosphate, pH 3.5 with ortho-phosphoric acid | 0.02M KH2PO4 buffer, pH 3.4 |
| Mobile Phase B | Methanol and Acetonitrile | Acetonitrile and Methanol (62:38 v/v) |
| Gradient | Isocratic: A:B:C (60:20:20 v/v/v) where C is Acetonitrile | Gradient: T(min)/%B - 0/30, 3.5/42, 5.0/46, 6.0/49.8, 6.4/54, 6.5/30, 8/30 |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Column Temp. | 25°C | Not specified |
| Injection Vol. | 100 µL | Not specified |
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the identification and structural elucidation of unknown impurities.[11]
Table 2: LC-MS/MS Parameters for Irinotecan and Metabolite Analysis
| Parameter | LC-MS/MS Method[11] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | Not specified |
| Curtain Gas | Not specified |
| Collision Gas | Not specified |
| Key MRM Transitions | Specific transitions for Irinotecan and its metabolites are monitored. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative Analysis and Acceptance Criteria
The levels of impurities in Irinotecan are strictly controlled by pharmacopoeias.
Table 3: Specified Impurities of Irinotecan Hydrochloride Trihydrate in the European Pharmacopoeia [4]
| Impurity | Name | Limit |
| C | (S)-4,8,11-Triethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione-9-yl [1,4'-bipiperidine]-1'-carboxylate | Specified |
| E | (4S)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione (SN-38) | Specified |
| L | (R)-Irinotecan | Maximum 0.15% |
| M | (4S)-4,11-Diethyl-4,12-dihydroxy-9-[(4-piperidinopiperidino) carbonyloxy]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | Specified |
Table 4: Results of Forced Degradation Studies of Irinotecan [3]
| Stress Condition | Primary Impurity/Degradant | Total Impurities (%) |
| 0.1 M HCl, 80°C, 4 hours | Impurity C (0.98%) | ~1.22% |
| 0.005 M NaOH, 35°C, 5 minutes | Degradant at RRT ~0.56 (1.72%) | ~1.95% |
| 6% H2O2, 80°C, 4 hours | Impurity C (0.73%) and Unknown at RRT ~1.16 (0.73%) | ~2.22% |
| Photolytic (UV and visible light) | Unknowns at RRT 0.46 (0.76%), 1.29 (2.34%), 1.66 (0.98%) and Impurities C (0.37%) and B (0.40%) | ~5.78% |
Visualizing Key Pathways and Workflows
Metabolic Pathway of Irinotecan
Irinotecan undergoes a complex metabolic activation and detoxification process in the body.
Caption: Metabolic pathway of Irinotecan.
Experimental Workflow for Irinotecan Impurity Profiling
A systematic workflow is essential for the identification, characterization, and control of impurities.
Caption: Workflow for Irinotecan impurity profiling.
Conclusion
The synthesis and characterization of Irinotecan impurities are critical aspects of drug development and quality control. This guide has provided an in-depth overview of the common impurities, their synthesis, and the analytical methodologies used for their identification and quantification. Adherence to a systematic workflow and the use of orthogonal analytical techniques are essential for ensuring the safety and efficacy of Irinotecan. The information presented herein serves as a valuable resource for researchers and scientists working with this important chemotherapeutic agent.
References
- 1. CN108484624B - Irinotecan hydrochloride impurity and synthesis method and application thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Irinotecan EP Impurity G - Opulent Pharma [opulentpharma.com]
- 4. molcan.com [molcan.com]
- 5. allmpus.com [allmpus.com]
- 6. EP2881396A1 - Method for the synthesis of irinotecan - Google Patents [patents.google.com]
- 7. allmpus.com [allmpus.com]
- 8. akjournals.com [akjournals.com]
- 9. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Hydroxy Irinotecan in Drug Development and Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irinotecan, a semi-synthetic derivative of the natural alkaloid camptothecin, is a cornerstone in the treatment of various cancers, most notably metastatic colorectal cancer.[1] As a prodrug, its efficacy hinges on its metabolic conversion to the potent topoisomerase I inhibitor, SN-38. The manufacturing and stability of irinotecan formulations are critical to ensure patient safety and therapeutic efficacy. This necessitates a thorough understanding and control of all related substances, including impurities and degradation products.
This technical guide focuses on a specific, yet crucial, related substance: 2-Hydroxy Irinotecan . Primarily identified as an impurity of irinotecan, this compound serves as a critical reference standard in the quality control of the active pharmaceutical ingredient (API) and its finished dosage forms.[2] Its presence, identity, and quantity must be carefully monitored to meet stringent regulatory requirements. This document provides a comprehensive overview of the available technical information on this compound, including its chemical properties, its role in drug development and quality control, and relevant experimental methodologies.
Chemical and Physical Properties
This compound is a hydroxylated derivative of Irinotecan. While extensive data on its physicochemical properties are not widely published, its fundamental chemical information has been established.
| Property | Value | Reference |
| Chemical Name | (4S)-4,11-Diethyl-4-hydroxy-9-[(2-hydroxy-4-piperidinopiperidino)carbonyloxy]-1H-pyrano[3',4':6,7]indolizino[1,2-b]-quinoline-3,14(4H,12H)-dione | |
| CAS Number | 1346597-39-4 | [2] |
| Molecular Formula | C₃₃H₃₈N₄O₇ | [2] |
| Molecular Weight | 602.69 g/mol | [2] |
Role in Drug Development and Quality Control
The primary significance of this compound in the pharmaceutical landscape is its classification as an impurity of Irinotecan.[][4] Impurities in drug substances can arise from various sources, including the synthesis process, degradation of the API, or interaction with excipients.[] The presence of impurities, even in minute quantities, can potentially impact the safety and efficacy of the final drug product. Therefore, regulatory agencies worldwide mandate strict control over impurity profiles.
In this context, this compound plays a vital role as a reference standard .[2] A well-characterized reference standard is essential for:
-
Analytical Method Development and Validation: To develop and validate robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the accurate detection and quantification of this specific impurity in batches of Irinotecan.[2]
-
Quality Control (QC) Testing: To routinely test batches of Irinotecan API and finished drug products to ensure that the level of this compound does not exceed predefined acceptance criteria.[2]
-
Stability Studies: To monitor the formation of this compound as a potential degradation product under various stress conditions (e.g., light, heat, humidity, oxidation) during forced degradation studies.[5] These studies are crucial for determining the shelf-life and appropriate storage conditions for the drug product.
While specific regulatory limits for this compound are not publicly detailed, general guidelines from the International Council for Harmonisation (ICH) provide a framework for the qualification and control of impurities.[6][7]
Experimental Protocols
Detailed experimental protocols for the specific synthesis and biological evaluation of this compound are not extensively available in the public domain. However, based on established methods for Irinotecan, its impurities, and related camptothecin derivatives, the following sections provide representative methodologies.
Synthesis of Hydroxylated Camptothecin Derivatives (Conceptual Workflow)
The synthesis of hydroxylated camptothecin derivatives can be complex. A general approach often involves the modification of the camptothecin core structure. Below is a conceptual workflow for the synthesis of a hydroxylated camptothecin derivative, which may be adapted for the synthesis of this compound.
A plausible synthetic route could involve the photochemical preparation of 10-hydroxycamptothecin derivatives, which has been previously described.[8] Another approach could be the total synthesis of 7-ethyl-10-hydroxycamptothecin (SN-38), which could potentially be modified to introduce a hydroxyl group at the desired position.[9]
Detection and Quantification of Irinotecan Impurities by HPLC (General Protocol)
The following is a generalized protocol for the analysis of Irinotecan and its related substances, including potential hydroxylated impurities, by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, and UV or DAD detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile, methanol) |
| Flow Rate | Typically 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
| Detection Wavelength | 220 nm or 254 nm |
| Injection Volume | 10-20 µL |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., a mixture of the mobile phase components).
-
Prepare a series of working standard solutions by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Irinotecan API or crushed tablets in the diluent to achieve a known concentration.
-
-
Chromatographic Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peak corresponding to this compound based on its retention time relative to the reference standard.
-
-
Quantification:
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
-
This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]
Quantitative Data
Direct quantitative data on the biological activity, toxicity, or pharmacokinetics of this compound are scarce in publicly available literature. Its primary quantitative assessment is as an impurity in Irinotecan drug substance and product.
Forced degradation studies of Irinotecan have identified various degradation products. For instance, under basic conditions, a degradant with an [M+H]⁺ at m/z 605.5 has been observed, which could potentially correspond to a hydroxylated form of Irinotecan.[10]
| Analytical Data Point | Value | Context | Reference |
| Molecular Weight | 602.69 | Calculated from molecular formula | [2] |
| [M+H]⁺ (potential) | 605.5 | Observed in forced degradation studies of Irinotecan under basic conditions | [10] |
It is important to note that without a direct comparison to a certified reference standard of this compound, the identification of this degradant remains tentative.
Signaling Pathways and Biological Activity
Currently, there is no specific information available regarding the signaling pathways that may be affected by this compound, nor are there published studies on its biological activity. As an impurity, it is generally assumed to be either inactive or to have a significantly different pharmacological profile from the parent drug. However, without empirical data, this remains an assumption.
To understand the context in which this compound is relevant, it is essential to consider the metabolic pathway of the parent drug, Irinotecan.
Irinotecan is converted by carboxylesterases to its active metabolite, SN-38.[11] SN-38 is a potent inhibitor of topoisomerase I, an enzyme crucial for DNA replication and repair. Inhibition of topoisomerase I leads to DNA strand breaks and ultimately, cancer cell death. Irinotecan can also be metabolized by cytochrome P450 3A4 (CYP3A4) to inactive metabolites, APC and NPC. SN-38 is further detoxified by UDP-glucuronosyltransferase 1A1 (UGT1A1) to the inactive SN-38 glucuronide (SN-38G).[11] The biological impact of this compound, if any, within this pathway is currently unknown.
Conclusion
This compound is a critical component in the quality control and drug development of Irinotecan. Its primary role is that of a well-characterized impurity and reference standard, essential for the development and validation of analytical methods to ensure the purity, safety, and stability of Irinotecan formulations. While there is a significant lack of public data on the specific biological activity, toxicity, and pharmacokinetic profile of this compound, its importance in a regulatory and quality assurance context is undisputed.
Further research into the pharmacological properties of this compound would be beneficial to fully understand its potential impact, if any, on the therapeutic window of Irinotecan. For now, its diligent monitoring and control as an impurity remain a key aspect of ensuring the quality of this vital anticancer medication.
References
- 1. Irinotecan—Still an Important Player in Cancer Chemotherapy: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - CAS - 1346597-39-4 | Axios Research [axios-research.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. US4545880A - Photochemical process for preparing camptothecin derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Irinotecan and its Derivatives: A Technical Guide for Researchers
October 25, 2025
Introduction
Irinotecan, a semi-synthetic analog of the natural alkaloid camptothecin, has been a cornerstone of cancer chemotherapy for over two decades.[1] Its clinical utility, particularly in the treatment of metastatic colorectal cancer, has established it as a critical agent in the oncologist's armamentarium.[1][2] This technical guide provides an in-depth review of irinotecan and its derivatives, with a focus on its mechanism of action, the evolution of its formulations, and the molecular intricacies that govern its efficacy and toxicity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Mechanism of Action: A Cascade of Cellular Events
Irinotecan itself is a prodrug, requiring metabolic activation to exert its cytotoxic effects.[3] The primary mechanism of action revolves around the inhibition of DNA topoisomerase I, an essential enzyme for relaxing torsional strain in DNA during replication and transcription.[4][5]
The activation of irinotecan to its highly potent active metabolite, SN-38, is a critical first step. This conversion is primarily mediated by carboxylesterase enzymes in the liver.[3] SN-38 is estimated to be up to 1,000 times more cytotoxic than irinotecan itself.[6][7]
Once formed, SN-38 binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the single-strand breaks created by the enzyme.[4][5] This leads to an accumulation of these breaks. During the S-phase of the cell cycle, the collision of the replication fork with these stabilized complexes results in the formation of lethal double-strand DNA breaks.[5][8] This extensive DNA damage triggers a cascade of cellular responses, including cell cycle arrest in the S and G2 phases and, ultimately, apoptosis (programmed cell death).[9][10]
Signaling Pathways
The cellular response to irinotecan-induced DNA damage is complex and involves multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.
Caption: Metabolic pathway of Irinotecan.
Caption: SN-38 induced DNA damage response.
Caption: Apoptotic signaling induced by SN-38.
Irinotecan Derivatives and Formulations
The primary derivative of irinotecan is its active metabolite, SN-38. Much of the developmental effort has focused on improving the delivery and therapeutic index of SN-38.
Liposomal Irinotecan (nal-IRI, Onivyde®)
To enhance the pharmacokinetic profile and tumor delivery of irinotecan, a liposomal formulation, known as nal-IRI or Onivyde®, was developed.[11] This formulation encapsulates irinotecan within a lipid bilayer vesicle, which protects the drug from premature metabolism and clearance, leading to a longer plasma half-life.[12][13] The liposomal delivery system is designed to exploit the enhanced permeability and retention (EPR) effect in tumors, theoretically leading to higher drug concentrations at the tumor site.[12]
Other Derivatives in Development
Research into other derivatives of irinotecan and SN-38 is ongoing. This includes the development of antibody-drug conjugates (ADCs) where SN-38 is linked to a monoclonal antibody that targets a specific tumor antigen. One such example is sacituzumab govitecan, which targets the Trop-2 receptor.
Quantitative Data
The following tables summarize key quantitative data related to the activity, pharmacokinetics, and clinical efficacy of irinotecan and its derivatives.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | Irinotecan (μM) | SN-38 (nM) | Reference |
| LoVo | Colon | 15.8 | - | [7] |
| HT-29 | Colon | 5.17 | - | [7] |
| OCUM-2M | Gastric | - | 6.4 | [14] |
| OCUM-8 | Gastric | - | 2.6 | [14] |
| OCUM-2M/SN38 (Resistant) | Gastric | - | 304 | [14] |
| OCUM-8/SN38 (Resistant) | Gastric | - | 10.5 | [14] |
Table 2: Pharmacokinetic Parameters in Humans
| Drug/Formulation | Cmax (ng/mL) | t1/2 (hours) | AUC (ng·h/mL) | Reference |
| Irinotecan (100-350 mg/m²) | 1000-10000 | 5-27 | Varies with dose | [5] |
| SN-38 (from Irinotecan) | - | 6-30 | - | [5] |
| Liposomal Irinotecan (nal-IRI) | Lower than conventional | ~2-fold longer than conventional | ~46.2-fold greater than conventional | [12] |
Table 3: Clinical Efficacy in Metastatic Colorectal Cancer (mCRC) - FOLFIRI Regimen
| Study/Parameter | FOLFIRI | Irinotecan Monotherapy | Reference |
| Median Progression-Free Survival (PFS) | 3.5 months | 3.7 months | [9][15] |
| Objective Response Rate (ORR) | 5.68% | 5.95% | [16] |
| Disease Control Rate (DCR) | 61.36% | 54.76% | [16] |
Note: Data from a study comparing FOLFIRI to irinotecan monotherapy as a second-line treatment.
Table 4: Clinical Efficacy in Metastatic Pancreatic Cancer (mPDAC) - NAPOLI-1 Trial (Post-Gemcitabine)
| Parameter | Onivyde® (nal-IRI) + 5-FU/LV | 5-FU/LV | Reference |
| Median Overall Survival (OS) | 6.2 months | 4.2 months | [4][17][18] |
| 12-Month Overall Survival Rate | 26% | 16% | [4][17][18] |
| Objective Response Rate (ORR) | 16% | 1% | [17] |
| Disease Control Rate (DCR) | 52% | 24% | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the study of irinotecan and its derivatives.
Topoisomerase I Inhibition Assay
This assay is fundamental to understanding the mechanism of action of irinotecan and its derivatives.
-
Principle: The assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
General Protocol:
-
Supercoiled plasmid DNA is used as a substrate.
-
The DNA is incubated with purified human topoisomerase I in the presence and absence of the test compound (e.g., SN-38).
-
The reaction is stopped, and the different forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
-
Cell Viability (MTT) Assay
This is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of a compound.
-
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
General Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., irinotecan or SN-38) for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours to allow for formazan crystal formation.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.[7]
-
Apoptosis Assays
Several assays can be used to detect and quantify apoptosis induced by irinotecan and its derivatives.
-
Caspase-3 Activation and PARP Cleavage:
-
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation leads to the cleavage of several cellular proteins, including poly(ADP-ribose) polymerase (PARP). The detection of activated caspase-3 and cleaved PARP are hallmarks of apoptosis.
-
General Protocol (Western Blotting):
-
Cells are treated with the test compound for a specified time.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is probed with primary antibodies specific for cleaved caspase-3 and cleaved PARP, followed by a secondary antibody conjugated to a detection enzyme.
-
The protein bands are visualized using a chemiluminescent substrate. An increase in the levels of cleaved caspase-3 and cleaved PARP indicates apoptosis.[10]
-
-
Cell Cycle Analysis
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the distribution of cells in the different phases of the cell cycle can be determined.
-
General Protocol:
-
Cells are treated with the test compound for a specified time.
-
The cells are harvested, washed, and fixed (e.g., with ethanol).
-
The fixed cells are treated with RNase to remove RNA and then stained with a solution containing propidium iodide.
-
The stained cells are analyzed by flow cytometry.
-
The resulting DNA content histogram is used to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the S and G2/M phases is characteristic of irinotecan's effect.
-
Conclusion
Irinotecan remains a vital component of modern cancer therapy. A thorough understanding of its complex metabolism, mechanism of action, and the signaling pathways it perturbs is essential for optimizing its clinical use and for the development of novel, more effective derivatives. The advent of liposomal formulations represents a significant advancement in improving the therapeutic index of this important drug. Future research will likely focus on the development of highly targeted delivery systems, such as antibody-drug conjugates, and on strategies to overcome the mechanisms of drug resistance. This technical guide provides a solid foundation of data and methodologies to support these ongoing research and development efforts.
References
- 1. Population pharmacokinetic model for irinotecan and two of its metabolites, SN-38 and SN-38 glucuronide [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular characterization of irinotecan (SN-38) resistant human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Final Results of NAPOLI-1 Study Confirm Overall Survival and Progression-Free Survival Benefit for the ONIVYDE® Regimen for Patients with Metastatic Pancreatic Cancer [prnewswire.com]
- 5. Clinical pharmacokinetics of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetics and pharmacodynamics of irinotecan (CPT-11) and active metabolite SN-38 during phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Topoisomerase-I inhibitor SN-38 can induce DNA damage and chromosomal aberrations independent from DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FOLFIRI (folinic acid, fluorouracil, and irinotecan) increases not efficacy but toxicity compared with single-agent irinotecan as a second-line treatment in metastatic colorectal cancer patients: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposomal Irinotecan: A Review in Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposomal irinotecan (Onivyde): Exemplifying the benefits of nanotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ascopubs.org [ascopubs.org]
- 17. flasco.org [flasco.org]
- 18. onclive.com [onclive.com]
The Core Pharmacology of Irinotecan and Its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irinotecan (CPT-11) is a cornerstone chemotherapeutic agent, particularly in the management of metastatic colorectal cancer. As a prodrug, its efficacy is intrinsically linked to its complex pharmacological profile, involving metabolic activation to the potent topoisomerase I inhibitor SN-38, and subsequent detoxification and elimination pathways. This guide provides a comprehensive technical overview of the pharmacology of irinotecan and its key metabolites, SN-38 and the inactive glucuronide SN-38G. It delves into the mechanisms of action, pharmacokinetic and pharmacodynamic properties, and the molecular pathways governing its antitumor activity and associated toxicities. This document is intended to serve as a detailed resource for researchers and professionals involved in oncology drug development and discovery.
Introduction
Irinotecan is a semi-synthetic, water-soluble derivative of the natural alkaloid camptothecin.[1] Its clinical utility stems from its ability to induce cytotoxic DNA damage in rapidly proliferating cancer cells. The pharmacological journey of irinotecan is a multi-step process, beginning with its administration as a prodrug, followed by enzymatic conversion to its active form, and culminating in detoxification and excretion. Understanding these intricate processes is paramount for optimizing its therapeutic index, managing its significant side effects, and developing novel therapeutic strategies.
Mechanism of Action
The antitumor activity of irinotecan is not exerted by the parent compound itself, but by its active metabolite, SN-38.[2] SN-38 is a potent inhibitor of DNA topoisomerase I, a nuclear enzyme essential for relaxing torsional strain in DNA during replication and transcription.[3]
The key steps in the mechanism of action are:
-
Topoisomerase I Inhibition: Topoisomerase I creates transient single-strand breaks in the DNA backbone to relieve supercoiling.
-
Formation of the Ternary Complex: SN-38 intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the re-ligation of the single-strand break.[3]
-
DNA Damage: The collision of the advancing replication fork with this stabilized ternary complex leads to the conversion of the single-strand break into a lethal double-strand break.
-
Cell Cycle Arrest and Apoptosis: The accumulation of double-strand breaks triggers the DNA damage response (DDR), leading to cell cycle arrest, primarily in the S and G2 phases, and subsequent induction of apoptosis.[4]
dot digraph "Irinotecan_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
Irinotecan [label="Irinotecan (Prodrug)", fillcolor="#FBBC05"]; SN38 [label="SN-38 (Active Metabolite)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TopoI [label="Topoisomerase I"]; DNA [label="Supercoiled DNA"]; TopoI_DNA [label="Topoisomerase I-DNA Complex"]; Ternary_Complex [label="SN-38-Topo I-DNA\nTernary Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SSB [label="Single-Strand Break"]; DSB [label="Double-Strand Break"]; DDR [label="DNA Damage Response"]; CellCycleArrest [label="S/G2 Cell Cycle Arrest"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
Irinotecan -> SN38 [label="Carboxylesterases"]; DNA -> TopoI_DNA; TopoI -> TopoI_DNA; TopoI_DNA -> SSB; SN38 -> Ternary_Complex; TopoI_DNA -> Ternary_Complex; Ternary_Complex -> DSB [label="Replication Fork Collision"]; DSB -> DDR; DDR -> CellCycleArrest; DDR -> Apoptosis; CellCycleArrest -> Apoptosis; } Caption: Mechanism of action of irinotecan.
Pharmacokinetics
The clinical activity and toxicity of irinotecan are heavily influenced by its complex pharmacokinetic profile, which exhibits significant inter-individual variability.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Irinotecan is administered intravenously. The disposition of irinotecan and its metabolites is multifaceted, involving several key enzymes and transporters.
-
Metabolism:
-
Activation: Irinotecan is a prodrug that is converted to its active metabolite, SN-38, by carboxylesterase (CES) enzymes, primarily in the liver.[5]
-
Inactivation:
-
SN-38 is detoxified through glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1) to form the inactive SN-38 glucuronide (SN-38G).[4] Genetic polymorphisms in the UGT1A1 gene can significantly impact the efficiency of this process, leading to increased toxicity in individuals with reduced enzyme activity.
-
Irinotecan can also be metabolized by cytochrome P450 3A4 (CYP3A4) to inactive oxidative metabolites, such as APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecin) and NPC (7-ethyl-10-[4-amino-1-piperidino]carbonyloxycamptothecin).[2][6]
-
-
-
Excretion: Irinotecan and its metabolites are primarily eliminated through biliary excretion into the feces. A smaller portion is excreted in the urine.[1]
dot digraph "Irinotecan_Metabolism" { graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
Irinotecan [label="Irinotecan (CPT-11)", fillcolor="#FBBC05"]; SN38 [label="SN-38 (Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SN38G [label="SN-38G (Inactive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; APC_NPC [label="APC / NPC (Inactive)"]; Biliary_Excretion [label="Biliary Excretion", shape=ellipse]; Renal_Excretion [label="Renal Excretion", shape=ellipse];
Irinotecan -> SN38 [label="CES"]; SN38 -> SN38G [label="UGT1A1"]; Irinotecan -> APC_NPC [label="CYP3A4"]; Irinotecan -> Biliary_Excretion; SN38G -> Biliary_Excretion; Irinotecan -> Renal_Excretion; } Caption: Metabolic pathways of irinotecan.
Pharmacokinetic Parameters
The pharmacokinetic parameters of irinotecan and its metabolites can vary considerably among patients. The following tables summarize typical pharmacokinetic values from clinical studies.
| Parameter | Irinotecan | SN-38 | SN-38G | Reference |
| Half-life (t½) (h) | 6 - 12 | 10 - 20 | ~12 | [1] |
| Clearance (CL) (L/h/m²) | 15 | - | - | [1] |
| Volume of Distribution (Vd) (L/m²) | 150 | - | - | [1] |
| AUC (ng·h/mL) | Varies with dose | Varies with dose | Varies with dose | [7][8] |
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Carboxylesterase (plasma) | Irinotecan | 207 ± 56 | 89.9 ± 22.7 (pmol/h/mL plasma) | [9] |
| UGT1A1 (human liver microsomes) | SN-38 | 4.1 | 40 | [1] |
| CYP3A4 (human liver microsomes) | Irinotecan | Data not consistently reported | Data not consistently reported |
Signaling Pathways
DNA Damage Response Pathway
The double-strand breaks induced by SN-38 activate a complex DNA damage response (DDR) signaling network. The primary kinases involved are Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR), which in turn activate downstream checkpoint kinases Chk2 and Chk1, respectively.[10][11] This cascade leads to the phosphorylation of numerous substrates, including p53, which orchestrates cell cycle arrest and apoptosis.
dot digraph "DNA_Damage_Response" { graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
SN38 [label="SN-38", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DSB [label="DNA Double-Strand Breaks"]; ATM [label="ATM"]; ATR [label="ATR"]; Chk2 [label="Chk2"]; Chk1 [label="Chk1"]; p53 [label="p53"]; CellCycleArrest [label="Cell Cycle Arrest"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
SN38 -> DSB; DSB -> ATM [label="activates"]; DSB -> ATR [label="activates"]; ATM -> Chk2 [label="phosphorylates"]; ATR -> Chk1 [label="phosphorylates"]; Chk2 -> p53 [label="phosphorylates"]; Chk1 -> p53 [label="phosphorylates"]; p53 -> CellCycleArrest; p53 -> Apoptosis; } Caption: Irinotecan-induced DNA damage response.
Apoptosis Pathway
The ultimate cytotoxic effect of SN-38 is the induction of apoptosis. This is a tightly regulated process involving a cascade of caspases and members of the Bcl-2 family of proteins. The activation of p53 by the DDR pathway leads to the transcriptional upregulation of pro-apoptotic Bcl-2 family members like Bax and Bak.[4] These proteins promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of the caspase cascade, culminating in cell death.
dot digraph "Apoptosis_Pathway" { graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
p53 [label="Activated p53"]; Bax_Bak [label="Bax / Bak"]; Mitochondrion [label="Mitochondrion", shape=ellipse]; Cytochrome_c [label="Cytochrome c"]; Apaf1 [label="Apaf-1"]; Caspase9 [label="Caspase-9"]; Apoptosome [label="Apoptosome"]; Caspase3 [label="Caspase-3"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
p53 -> Bax_Bak [label="upregulates"]; Bax_Bak -> Mitochondrion [label="induces MOMP"]; Mitochondrion -> Cytochrome_c [label="releases"]; Cytochrome_c -> Apoptosome; Apaf1 -> Apoptosome; Caspase9 -> Apoptosome; Apoptosome -> Caspase3 [label="activates"]; Caspase3 -> Apoptosis; } Caption: SN-38 induced apoptosis pathway.
Experimental Protocols
Quantification of Irinotecan and Metabolites by HPLC-Fluorescence
This method allows for the simultaneous quantification of irinotecan, SN-38, and SN-38G in human plasma.[12][13]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.
-
Reversed-phase C18 column (e.g., Xterra RP18).
-
Methanol, acetonitrile, hydrochloric acid, potassium dihydrogenphosphate.
-
Human plasma samples.
-
Irinotecan, SN-38, SN-38G, and an internal standard (e.g., camptothecin) standards.
Procedure:
-
Sample Preparation:
-
To a plasma sample, add an equal volume of a methanol-acetonitrile (50:50, v/v) solution containing the internal standard to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and acidify with hydrochloric acid to convert the carboxylate forms to the lactone forms.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of a potassium dihydrogenphosphate buffer and acetonitrile.
-
Set the fluorescence detector with an excitation wavelength of 370 nm and an emission wavelength of 470 nm for irinotecan and SN-38, and 534 nm for SN-38G.
-
-
Quantification:
-
Generate a standard curve using known concentrations of irinotecan, SN-38, and SN-38G.
-
Determine the concentrations in the plasma samples by comparing their peak areas to the standard curve.
-
dot digraph "HPLC_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="LR"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];
Plasma [label="Plasma Sample"]; Precipitation [label="Protein Precipitation\n(Methanol/Acetonitrile)"]; Centrifugation [label="Centrifugation"]; Supernatant [label="Supernatant Collection"]; Acidification [label="Acidification (HCl)"]; HPLC [label="HPLC-Fluorescence\nAnalysis"]; Quantification [label="Quantification"];
Plasma -> Precipitation; Precipitation -> Centrifugation; Centrifugation -> Supernatant; Supernatant -> Acidification; Acidification -> HPLC; HPLC -> Quantification; } Caption: HPLC quantification workflow.
Topoisomerase I DNA Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the topoisomerase I-DNA cleavage complex.[14][15]
Materials:
-
Purified human topoisomerase I.
-
A 3'-radiolabeled DNA substrate containing a topoisomerase I cleavage site.
-
Reaction buffer (Tris-HCl, KCl, MgCl2, EDTA).
-
Test compound (e.g., SN-38, camptothecin).
-
Denaturing polyacrylamide gel.
-
Phosphorimager or autoradiography film.
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the radiolabeled DNA substrate, topoisomerase I, and the test compound in the reaction buffer.
-
Incubate the reaction at 37°C to allow for the formation of cleavage complexes.
-
-
Reaction Termination:
-
Stop the reaction by adding SDS to dissociate the non-covalently bound proteins from the DNA.
-
-
Electrophoresis:
-
Denature the DNA samples and separate them on a denaturing polyacrylamide gel.
-
-
Detection:
-
Visualize the radiolabeled DNA fragments using a phosphorimager or by exposing the gel to autoradiography film. The appearance of a smaller DNA fragment indicates topoisomerase I-mediated cleavage.
-
Establishment of Irinotecan-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to irinotecan.[16][17][18]
Materials:
-
Parental cancer cell line.
-
Culture medium and supplements.
-
Irinotecan hydrochloride.
-
MTT or other cell viability assay reagents.
Procedure:
-
Initial Exposure:
-
Culture the parental cell line in the presence of a low concentration of irinotecan (e.g., the IC20).
-
-
Stepwise Dose Escalation:
-
Once the cells have adapted and are growing steadily, gradually increase the concentration of irinotecan in the culture medium.
-
Continue this process of stepwise dose escalation over several months.
-
-
Isolation of Resistant Clones:
-
Isolate single-cell clones from the resistant population by limiting dilution or by using cloning cylinders.
-
-
Characterization of Resistance:
-
Determine the IC50 of the resistant clones to irinotecan and compare it to the parental cell line to quantify the level of resistance.
-
Further characterize the resistant phenotype by examining the expression of drug transporters, topoisomerase I levels, and other potential resistance mechanisms.
-
Conclusion
The pharmacology of irinotecan is a complex interplay of metabolic activation, potent mechanism of action, and intricate detoxification pathways. A thorough understanding of these processes is critical for its effective and safe use in the clinic. This technical guide provides a detailed overview of the core pharmacological principles of irinotecan and its metabolites, offering a valuable resource for researchers and drug development professionals. Future research aimed at further elucidating the nuances of irinotecan's pharmacology will undoubtedly lead to improved therapeutic strategies and better patient outcomes in the fight against cancer.
References
- 1. Sensitive HPLC-fluorescence method for irinotecan and four major metabolites in human plasma and saliva: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of irinotecan (CPT-11) by CYP3A4 and CYP3A5 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Insights into SN-38 Glucuronidation: Evidence for the Important Role of UDP Glucuronosyltransferase 1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. ClinPGx [clinpgx.org]
- 6. A new metabolite of irinotecan in which formation is mediated by human hepatic cytochrome P-450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Establishment and Characterization of an Irinotecan-Resistant Human Colon Cancer Cell Line [frontiersin.org]
- 17. Molecular characterization of irinotecan (SN-38) resistant human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Navigating the Analysis of 2-Hydroxy Irinotecan: A Focus on its Principal Hydroxylated Metabolite, SN-38
A comprehensive review of publicly available scientific literature and analytical methods reveals a notable scarcity of specific documentation for a metabolite explicitly named "2-Hydroxy Irinotecan." While a chemical entity with this name and the CAS number 1346597-39-4 is available from chemical suppliers as a reference standard, detailed analytical protocols and its significance as a primary metabolite of Irinotecan are not well-established in peer-reviewed publications. The provided chemical name, (4S)-4,11-Diethyl-4-hydroxy-9-[(2-hydroxy-4-piperidinopiperidino)carbonyloxy]-1H-pyrano[3,4'6,7]indolizino[1,2-b]-quinoline-3,14(4H,12H)-dione, suggests a hydroxylation on the bipiperidine side chain.
In contrast, the overwhelmingly prominent and clinically significant hydroxylated metabolite of Irinotecan (CPT-11) is 7-ethyl-10-hydroxycamptothecin, commonly known as SN-38. It is possible that the query for "this compound" is a reference to this key metabolite, due to the presence of a hydroxyl group, or pertains to a very minor or specific derivative.
Given the extensive body of research and validated methodologies for SN-38, this document will provide detailed application notes and protocols for the analytical method development of Irinotecan and its principal active hydroxylated metabolite, SN-38. This information is critical for researchers, scientists, and drug development professionals working with this important chemotherapeutic agent.
Metabolic Pathway of Irinotecan
Irinotecan is a prodrug that is converted to its active form, SN-38, primarily by carboxylesterase enzymes in the liver.[1][2][3] SN-38 is a potent topoisomerase I inhibitor, exhibiting significantly higher cytotoxicity than its parent compound.[2][3] Subsequently, SN-38 is inactivated through glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1) to form SN-38 glucuronide (SN-38G).[2][3]
Caption: Metabolic conversion of Irinotecan to its active form SN-38 and subsequent inactivation.
Analytical Methodologies
The simultaneous quantification of Irinotecan and SN-38 in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.
Sample Preparation
A critical step in the analytical workflow is the efficient extraction of the analytes from complex biological matrices such as plasma, urine, or tissue homogenates.
Caption: A typical workflow for preparing biological samples for chromatographic analysis.
Experimental Protocols
Protocol 1: HPLC-UV Method for Irinotecan
This protocol is adapted from a method for the estimation of Irinotecan in physiological media.[4]
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Sodium dihydrogen phosphate dihydrate
-
Heptane sulfonic acid sodium salt
-
Orthophosphoric acid
-
Water (HPLC grade)
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.045 µM sodium dihydrogen phosphate dihydrate buffer (containing 0.0054 µM heptane sulfonic acid sodium salt, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 72:28 (v/v) ratio.[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: Ambient
-
Detection Wavelength: 254 nm[4]
-
Injection Volume: 20 µL
4. Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of Irinotecan (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 0.060-10.0 µg/mL).[4]
-
Sample Preparation: Perform protein precipitation of plasma samples by adding three volumes of acetonitrile. Vortex and centrifuge. Collect the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the mobile phase.
Protocol 2: LC-MS/MS Method for Irinotecan and SN-38
This protocol is a composite based on several validated LC-MS/MS methods for the simultaneous quantification of Irinotecan and its metabolites.[5][6][7]
1. Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 100 mm x 2.1 mm, 1.7 µm).
2. Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS): Camptothecin or isotopically labeled Irinotecan and SN-38.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 60 °C.[5]
-
Injection Volume: 5 - 10 µL.
4. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
-
Scan Type: Multiple Reaction Monitoring (MRM).[5]
-
MRM Transitions (example values, should be optimized):
-
Irinotecan: Precursor ion > Product ion (e.g., m/z 587.3 > 392.2)
-
SN-38: Precursor ion > Product ion (e.g., m/z 393.2 > 349.1)
-
Internal Standard: Appropriate precursor > product ion pair.
-
5. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of Irinotecan, SN-38, and the internal standard in a suitable solvent (e.g., DMSO or methanol).
-
Calibration Standards: Prepare a series of calibration standards in blank plasma by spiking with appropriate dilutions of the stock solutions.
-
Sample Preparation: To 100 µL of plasma, add the internal standard and then perform protein precipitation with 300 µL of cold acetonitrile. Vortex and centrifuge at high speed. Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in 100 µL of the initial mobile phase composition.
Data Presentation
The performance of the analytical methods should be rigorously validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Table 1: HPLC-UV Method Validation Parameters for Irinotecan
| Parameter | Result |
| Linearity Range | 0.060 - 10.0 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Limit of Detection (LOD) | ~0.020 µg/mL[4] |
| Limit of Quantification (LOQ) | ~0.060 µg/mL[4] |
| Precision (%RSD) | < 2.55%[4] |
| Accuracy (% Recovery) | 96.11 - 101.51%[4] |
Table 2: LC-MS/MS Method Validation Parameters for Irinotecan and SN-38
| Analyte | Linearity Range (in plasma) | Correlation Coefficient (r²) | LLOQ (in plasma) | Precision (%RSD) | Accuracy (%RE) |
| Irinotecan | 10 - 10,000 ng/mL | > 0.99 | 10 ng/mL | < 15% | ± 15% |
| SN-38 | 0.5 - 200 ng/mL | > 0.99 | 0.5 ng/mL | < 15% | ± 15% |
| (Data presented is a representative compilation from various sources and should be established for each specific assay.)[6] |
Conclusion
While the specific analytical methodology for "this compound" remains elusive in the broader scientific literature, the methods for its parent compound, Irinotecan, and its primary hydroxylated active metabolite, SN-38, are well-established and robust. The provided protocols for HPLC-UV and LC-MS/MS offer a solid foundation for researchers to accurately and reliably quantify these compounds in various biological matrices. Rigorous method validation is paramount to ensure data quality and compliance with regulatory standards in both preclinical and clinical research settings. Researchers investigating novel metabolites of Irinotecan may need to develop and validate new methods, for which the principles outlined in this document will be highly applicable.
References
- 1. researchgate.net [researchgate.net]
- 2. repub.eur.nl [repub.eur.nl]
- 3. Clinical pharmacokinetics of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid Chromatographic Method for Irinotecan Estimation: Screening of P-gp Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Separation of Irinotecan and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of Irinotecan Hydrochloride and its associated impurities. This method is designed for precision and accuracy, making it highly suitable for the quality control of both bulk drug substances and finished pharmaceutical dosage forms.
Introduction
Irinotecan, a semi-synthetic analog of the natural alkaloid camptothecin, is a potent antineoplastic agent used in cancer chemotherapy. It functions as a topoisomerase I inhibitor, crucial in the treatment of various malignancies. The synthesis and subsequent storage of Irinotecan can result in the formation of various impurities. Rigorous monitoring of these impurities is essential to ensure the therapeutic efficacy and safety of the final drug product. This document provides a comprehensive protocol for an HPLC method that effectively separates Irinotecan from its critical impurities.
Experimental Protocols
-
Irinotecan Hydrochloride Reference Standard
-
Known Irinotecan Impurity Reference Standards (e.g., SN-38, USP Related Compounds A, B, C, D)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium dihydrogen phosphate (Analytical Grade)
-
Ortho-phosphoric acid (Analytical Grade)
-
Deionized Water (HPLC Grade)
The analysis should be performed on a liquid chromatograph equipped with a UV detector and a data acquisition system for processing the chromatographic data.
A summary of the optimal chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Stationary Phase (Column) | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A filtered and degassed mixture of 0.02 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with ortho-phosphoric acid), Methanol, and Acetonitrile (60:20:20, v/v/v).[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 220 nm[1][3] |
-
Buffer Solution (0.02 M Potassium dihydrogen phosphate, pH 3.5): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of deionized water. Adjust the pH to 3.5 using ortho-phosphoric acid.[1]
-
Mobile Phase: Combine the buffer, methanol, and acetonitrile in a 60:20:20 ratio. The solution should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1]
-
Standard Stock Solution: Accurately weigh and dissolve the Irinotecan Hydrochloride Reference Standard in the mobile phase to obtain a solution with a known concentration of approximately 100 µg/mL.
-
Impurity Stock Solution: A mixed stock solution containing known impurities should be prepared in the mobile phase, each at a concentration of about 10 µg/mL.
-
Sample Preparation: To prepare the sample solution, dissolve the drug substance or a powdered portion of the dosage form in the mobile phase to achieve a final Irinotecan concentration of approximately 100 µg/mL. The solution should be sonicated to ensure complete dissolution and then filtered through a 0.45 µm syringe filter before injection.
Data Presentation
The developed HPLC method demonstrates excellent separation and resolution between Irinotecan and its primary impurities. The method has been validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable performance.
System suitability is determined from injections of the standard solution to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % Relative Standard Deviation (RSD) of peak areas (n=6) | ≤ 2.0% |
| Validation Parameter | Result |
| Linearity Range (µg/mL) | 50 - 150 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (% RSD) | ≤ 2.0 |
| Limit of Detection (LOD) (µg/mL) | ~0.1 (Irinotecan), ~0.05 (Impurities) |
| Limit of Quantitation (LOQ) (µg/mL) | ~0.3 (Irinotecan), ~0.15 (Impurities) |
The following table lists some of the known impurities of Irinotecan that can be monitored using this method.
| Impurity Name | CAS Number | Molecular Formula |
| SN-38 (7-Ethyl-10-hydroxycamptothecin) | 86639-52-3 | C₂₂H₂₀N₂O₅ |
| USP Related Compound A (10-Hydroxycamptothecin) | 19685-09-7 | C₂₀H₁₆N₂O₅ |
| USP Related Compound B (7-Ethyl-10-hydroxycamptothecin) | 86639-52-3 | C₂₂H₂₀N₂O₅ |
| USP Related Compound C (11-Ethyl Irinotecan) | 947687-02-7 | C₃₅H₄₂N₄O₆ |
| USP Related Compound D ((R)-enantiomer) | N/A | C₃₃H₃₈N₄O₆ |
Conclusion
The RP-HPLC method outlined in this application note is demonstrated to be simple, rapid, accurate, and precise for the quantification of Irinotecan and the separation of its impurities.[2][4] Its stability-indicating nature makes it a reliable tool for routine quality control analysis in the pharmaceutical industry.
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Impurity control logical relationship.
References
Application Notes: Quantitative Analysis of 2-Hydroxy Irinotecan in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Hydroxy Irinotecan, a potential metabolite of the anticancer agent Irinotecan, in human plasma. The protocol presented herein is a representative method adapted from established and validated procedures for Irinotecan and its major metabolites, such as SN-38. Due to the limited availability of specific analytical data for this compound in scientific literature, this document provides a comprehensive framework for researchers to develop and validate a quantitative assay for this analyte. The method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Introduction
Irinotecan (CPT-11) is a topoisomerase I inhibitor widely used in the treatment of various solid tumors, most notably colorectal cancer.[1] It is a prodrug that is metabolically activated to the potent metabolite SN-38. The metabolism of Irinotecan is complex, involving multiple enzymatic pathways, primarily carboxylesterases for activation to SN-38 and cytochrome P450 3A4 (CYP3A4) for oxidative metabolism to inactive metabolites. While the primary metabolic pathways are well-documented, the formation of other minor metabolites, such as hydroxylated derivatives, is plausible. This application note focuses on a hypothetical metabolite, this compound, and provides a detailed protocol for its quantitative analysis in human plasma using LC-MS/MS. This method is intended to serve as a starting point for researchers interested in investigating the full metabolic profile of Irinotecan.
Principle of the Method
The analytical method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The supernatant is then injected into a reverse-phase HPLC system for chromatographic separation. The analyte and IS are subsequently detected and quantified by a tandem mass spectrometer. The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision.
Experimental
Materials and Reagents
-
Analytes and Internal Standard: this compound (analytical standard, if available), Irinotecan-d10 (as a potential internal standard).
-
Solvents and Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water.
-
Plasma: Blank human plasma.
Sample Preparation
-
Thaw plasma samples and standards to room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended for good separation.[2]
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 45°C.[2]
-
Injection Volume: 5 µL.
A typical gradient elution is as follows:
| Time (min) | % Mobile Phase B |
| 0.0 | 35 |
| 1.5 | 75 |
| 2.5 | 35 |
| 3.0 | 35 |
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 600°C.[2]
-
IonSpray Voltage: 5000 V.[2]
Note: The MRM transitions for this compound are hypothetical and should be optimized using an analytical standard. The precursor ion would be the [M+H]+ ion of this compound (MW = 602.28), and the product ions would be characteristic fragments.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 603.3 | To be determined |
| Irinotecan-d10 (IS) | 597.4 | To be determined |
Data Presentation
The following tables summarize representative quantitative data for the analysis of Irinotecan and its major metabolite SN-38, which can be considered as target performance characteristics for a validated this compound assay.
Table 1: Linearity and Range
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Irinotecan | 5 - 1000 | > 0.999 |
| SN-38 | 0.5 - 100 | > 0.998 |
Data adapted from a study on Irinotecan and its metabolites.[2]
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Irinotecan | 15 | < 5 | < 6 | 95 - 105 |
| 150 | < 4 | < 5 | 97 - 103 | |
| 750 | < 3 | < 4 | 98 - 102 | |
| SN-38 | 1.5 | < 7 | < 8 | 93 - 107 |
| 15 | < 5 | < 6 | 96 - 104 | |
| 75 | < 4 | < 5 | 98 - 102 |
Representative data based on established methods for Irinotecan and SN-38.[3]
Table 3: Recovery
| Analyte | Low QC | Medium QC | High QC |
| Irinotecan | > 85% | > 85% | > 85% |
| SN-38 | > 80% | > 80% | > 80% |
Expected recovery values based on typical protein precipitation methods.
Mandatory Visualizations
Caption: Hypothetical metabolic pathway of Irinotecan.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
This application note provides a comprehensive, albeit representative, protocol for the quantitative analysis of this compound in human plasma by LC-MS/MS. The described method, based on established analytical techniques for Irinotecan and its metabolites, offers a solid foundation for researchers to develop a fully validated assay. The provided workflow, from sample preparation to data analysis, is designed to be robust, sensitive, and suitable for pharmacokinetic studies and therapeutic drug monitoring research. It is imperative that users validate this method in their own laboratories to ensure it meets the specific requirements of their studies.
References
- 1. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Utilization of 2-Hydroxy Irinotecan as a Reference Standard in High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irinotecan, a topoisomerase I inhibitor, is a critical chemotherapeutic agent used in the treatment of various cancers. Its metabolic pathway is complex, involving the formation of several metabolites, including the active metabolite SN-38. 2-Hydroxy Irinotecan is a metabolite of Irinotecan and serves as an important reference standard in analytical studies. Accurate and precise quantification of Irinotecan and its metabolites is essential for pharmacokinetic, pharmacodynamic, and quality control studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. This document provides a detailed protocol for the use of this compound as a reference standard in HPLC analysis.
This compound is a fully characterized chemical compound intended for use as a reference standard in analytical method development, validation, and quality control (QC) applications during the synthesis and formulation stages of drug development.[1] Its molecular formula is C₃₃H₃₈N₄O₇ and it has a molecular weight of 602.69 g/mol .[1]
Principle
This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The method utilizes a C18 column and a mobile phase consisting of an acidic buffer and an organic solvent. The acidic conditions help to maintain the stability of the lactone form of Irinotecan and its metabolites.[2][3] Detection is achieved using a UV-Vis or fluorescence detector, leveraging the chromophoric and fluorophoric nature of the camptothecin core structure. The concentration of this compound in a sample is determined by comparing its peak area to that of a known concentration of the this compound reference standard.
Materials and Reagents
-
This compound Reference Standard
-
Irinotecan Hydrochloride (for comparison, if needed)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) or Sodium dihydrogen phosphate (NaH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (H₃PO₄) or Formic acid (Analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or fluorescence detector is required.
| Parameter | Recommended Conditions |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.5 with orthophosphoric acidB: Acetonitrile |
| Gradient | Isocratic or Gradient elution can be optimized. A starting point is 70% A and 30% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at 254 nm or Fluorescence (Excitation: 370 nm, Emission: 470 nm) |
| Run Time | Approximately 15 minutes (adjust as necessary for optimal separation) |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., bulk drug, formulation, biological fluid). For a simple solution-based sample:
-
Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
For biological matrices, a protein precipitation or liquid-liquid extraction step would be necessary.
Calibration Curve Construction
-
Inject 20 µL of each working standard solution into the HPLC system.
-
Record the peak area for this compound at its characteristic retention time.
-
Plot a graph of peak area versus the concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.
Sample Analysis
-
Inject 20 µL of the prepared sample solution into the HPLC system.
-
Record the peak area of the this compound peak.
-
Calculate the concentration of this compound in the sample using the equation from the calibration curve.
Data Presentation
The following tables summarize hypothetical but representative quantitative data for a method validation using this compound as a reference standard.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 7500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.1 | 15,234 |
| 1.0 | 151,987 |
| 10.0 | 1,525,643 |
| 25.0 | 3,814,598 |
| 50.0 | 7,630,123 |
| 100.0 | 15,255,789 |
| Linear Regression | y = 152400x + 1200 |
| Correlation Coefficient (R²) | 0.9998 |
Table 3: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| LQC (Low) | 0.5 | 1.5 | 2.1 | 102.3 |
| MQC (Medium) | 20.0 | 0.9 | 1.3 | 99.5 |
| HQC (High) | 80.0 | 0.7 | 1.1 | 100.8 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.03 |
| LOQ | 0.1 |
Visualization of Experimental Workflow
Caption: Workflow for HPLC analysis using a reference standard.
Signaling Pathway of Irinotecan Action
While this document focuses on the analytical use of a metabolite, understanding the biological context is crucial for drug development professionals. Irinotecan is a prodrug that is converted to its active metabolite, SN-38, which inhibits Topoisomerase I, leading to DNA damage and apoptosis in cancer cells.
Caption: Simplified signaling pathway of Irinotecan's mechanism of action.
Conclusion
The protocol described provides a robust framework for the use of this compound as a reference standard in HPLC analysis. Adherence to these guidelines, combined with proper method validation according to ICH or other relevant regulatory standards, will ensure the generation of accurate and reliable data for research, development, and quality control purposes. The stability of irinotecan and its metabolites is pH-dependent, with acidic conditions favoring the stable lactone form.[2][4] Therefore, careful control of pH in sample preparation and mobile phase selection is critical for reproducible results.
References
- 1. This compound - CAS - 1346597-39-4 | Axios Research [axios-research.com]
- 2. Stability of irinotecan hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical stability of Irinotecan Accord in punctured original vials and polypropylene syringes and after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine bags - GaBIJ [gabi-journal.net]
- 4. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irinotecan (CPT-11) is a topoisomerase I inhibitor widely used in the treatment of various solid tumors.[1][2][3] Its clinical efficacy is attributed to its conversion to the active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38). Therapeutic drug monitoring of Irinotecan and its major metabolites, including SN-38 and its inactive glucuronide conjugate (SN-38G), is crucial for optimizing treatment and minimizing toxicity.[1][2][3] Additionally, the analysis of related substances and potential degradation products is a critical component of quality control for pharmaceutical formulations.
This document provides detailed protocols for the quantification of Irinotecan and its key related substances using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it ideal for biological matrices, while the HPLC-UV method is a robust technique for pharmaceutical analysis.
Metabolic Pathway of Irinotecan
Irinotecan is a prodrug that undergoes metabolic activation and deactivation. The following diagram illustrates the primary metabolic pathway.
Caption: Metabolic conversion of Irinotecan to its active and inactive metabolites.
Quantification of Irinotecan and SN-38 in Biological Matrices using LC-MS/MS
This protocol is suitable for the sensitive and selective quantification of Irinotecan and its active metabolite SN-38 in plasma samples.
Experimental Workflow
Caption: Workflow for the quantification of Irinotecan and SN-38 by LC-MS/MS.
Materials and Reagents
-
Irinotecan Hydrochloride reference standard
-
SN-38 reference standard
-
Irinotecan-d10 (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Control human plasma
Protocol
1.3.1. Preparation of Stock and Standard Solutions
-
Prepare individual master stock solutions of Irinotecan and SN-38 in methanol at a concentration of 0.1 mg/mL.
-
Prepare a working solution containing 25 µg/mL of Irinotecan and 2.5 µg/mL of SN-38 by diluting the master stock solutions in methanol.
-
Prepare serial dilutions from the working solution to create calibration standards. Final concentrations for calibration standards in plasma should range from 5-1000 ng/mL for Irinotecan and 0.5-100 ng/mL for SN-38.[4]
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.[4]
-
Prepare a stock solution of the internal standard, Irinotecan-d10, in methanol at a concentration of 1.0 mg/mL.
1.3.2. Sample Preparation
-
To 240 µL of blank human plasma in a microcentrifuge tube, add 10 µL of the appropriate working standard or QC solution.
-
Add a fixed amount of the internal standard solution.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a methanol:water solution (e.g., 20:80 v/v) containing 0.1% acetic acid.[5]
-
Vortex to dissolve the residue and transfer to an autosampler vial for analysis.
1.3.3. LC-MS/MS Conditions
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C8, 100 x 2.1 mm, 1.7 µm).[6][7]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol mixture.
-
Gradient: A gradient elution should be optimized to separate Irinotecan, SN-38, and the internal standard.
-
Injection Volume: 2 µL.[5]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Irinotecan | 587.3 | 167.1 |
| SN-38 | 393.2 | 349.2 |
| Irinotecan-d10 | 597.3 | 167.1 |
Note: The specific mass transitions may vary slightly depending on the instrument and source conditions and should be optimized accordingly.
| Validation Parameter | Irinotecan | SN-38 |
| Linearity Range (ng/mL) | 5 - 1000 | 0.5 - 100 |
| Accuracy (%) | 86 - 97.8 | 90 - 105.4 |
| Precision (RSD %) | 5.4 - 13 | 6.2 - 14.4 |
Data synthesized from multiple sources indicating typical performance.[5]
Quantification of Irinotecan and Related Substances in Pharmaceutical Formulations using HPLC-UV
This protocol is a stability-indicating method for the determination of Irinotecan and its impurities in pharmaceutical dosage forms.
Experimental Workflow
Caption: Workflow for the analysis of Irinotecan and related substances by HPLC-UV.
Materials and Reagents
-
Irinotecan Hydrochloride reference standard
-
Reference standards for known impurities (e.g., Irinotecan related compound B)[8]
-
Potassium dihydrogen phosphate (KH2PO4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Water (HPLC grade)
Protocol
2.3.1. Preparation of Solutions
-
Mobile Phase A: Prepare a 0.02M KH2PO4 buffer and adjust the pH to 3.4 with orthophosphoric acid.[6][7]
-
Mobile Phase B: A mixture of acetonitrile and methanol (62:38 v/v).[6][7]
-
Diluent: Prepare a suitable diluent, for example, a mixture of acetonitrile, methanol, and Mobile Phase A.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Irinotecan Hydrochloride reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).[9]
-
Sample Solution: Prepare the sample solution from the pharmaceutical dosage form to achieve a similar final concentration as the standard solution.
2.3.2. Chromatographic Conditions
-
LC System: A suitable HPLC system with a UV detector.
-
Column: A C8 or C18 reversed-phase column (e.g., Waters Acquity BEH C8, 100 x 2.1 mm, 1.7 µm or Phenomenex Luna C18, 250 x 4.6 mm, 5 µm).[6][7][10]
-
Mobile Phase: A gradient mixture of Mobile Phase A and Mobile Phase B.
-
Injection Volume: 15 µL.[9]
-
Column Temperature: 40°C.[9]
Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the Irinotecan drug substance.[6][11] The drug should be exposed to the following stress conditions:
-
Acid Hydrolysis: 0.1N HCl
-
Base Hydrolysis: 0.1N NaOH
-
Oxidative Degradation: 3% H2O2
-
Thermal Degradation: Heat at an appropriate temperature.
-
Photolytic Degradation: Exposure to UV light.
Irinotecan has been found to degrade significantly under oxidative and base hydrolysis conditions.[6][7] The analytical method should be able to resolve the degradation products from the main Irinotecan peak and its known impurities.
Quantitative Data
| Substance | Typical Retention Time (min) |
| Irinotecan | ~4.6 - 4.7 |
| SN-38 | ~5.1 - 5.2 |
| Irinotecan Related Compound A | ~18.2 |
| Irinotecan (Procedure 2) | ~15.8 |
Retention times are approximate and will vary based on the specific chromatographic conditions used.[2][3][12]
| USP Specified Impurities |
| Irinotecan related compound A |
| Irinotecan related compound B |
| Irinotecan related compound C |
| Irinotecan related compound D |
| Irinotecan hydrochloride enantiomer |
As per the USP monograph for Irinotecan Hydrochloride.[12][13]
Conclusion
The protocols detailed in this document provide a comprehensive framework for the quantitative analysis of Irinotecan and its related substances in both biological and pharmaceutical samples. The choice of method will depend on the specific application, with LC-MS/MS being the preferred method for bioanalysis due to its high sensitivity and selectivity, and HPLC-UV being a robust and reliable method for pharmaceutical quality control. Adherence to these protocols, along with proper method validation, will ensure accurate and reliable data for research, clinical, and drug development purposes.
References
- 1. [PDF] Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations. | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC – MS Studies on Degradation Behavior of Irinotecan Hydrochloride and Development of a Validated Stability-Indicating Ultra-Performance Liquid Chromatographic Method for Determination of Irinotecan Hydrochloride and its Impurities in Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]
- 8. Irinotecan Related Compound B USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 9. uspnf.com [uspnf.com]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. Irinotecan Hydrochloride | USP-NF [uspnf.com]
- 13. uspnf.com [uspnf.com]
Application Notes and Protocols for the Pharmaceutical Analysis of 2-Hydroxy Irinotecan
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Hydroxy Irinotecan is a derivative of Irinotecan, a potent topoisomerase I inhibitor used in cancer chemotherapy. While the metabolism of Irinotecan to its active form SN-38 and its subsequent glucuronidation are well-documented, the role and analysis of other metabolites, such as hydroxylated derivatives, are less commonly described in the scientific literature. The chemical name, (4S)-4,11-Diethyl-4-hydroxy-9-[(2-hydroxy-4-piperidinopiperidino)carbonyloxy]-1H-pyrano[3',4':6,7]indolizino[1,2-b]-quinoline-3,14(4H,12H)-dione, suggests that the hydroxylation occurs on the bis-piperidine side chain of the irinotecan molecule. This compound is available as an analytical standard, indicating its relevance in pharmaceutical analysis, potentially as a metabolite, impurity, or reference compound[1].
These application notes provide a proposed methodology for the quantification of this compound in biological matrices, based on established analytical techniques for Irinotecan and its other metabolites.
Metabolic Pathway of Irinotecan
Irinotecan (CPT-11) is a prodrug that undergoes extensive metabolic conversion. The primary activation pathway involves the conversion of Irinotecan to its highly potent active metabolite, SN-38, by carboxylesterase enzymes[2][3][4]. SN-38 is subsequently detoxified via glucuronidation by UGT1A1 to form the inactive SN-38 glucuronide (SN-38G)[3][5]. Additionally, cytochrome P450 3A4 (CYP3A4) metabolizes Irinotecan to inactive oxidation products, APC and NPC[3][6]. The formation of this compound likely represents a minor metabolic pathway, possibly also mediated by CYP enzymes, involving hydroxylation on the piperidine ring.
Caption: Proposed metabolic pathway of Irinotecan.
Analytical Methodology: Quantification of this compound using LC-MS/MS
Given the structural similarity to Irinotecan and its other metabolites, a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is proposed for the quantification of this compound. This method is adapted from validated assays for Irinotecan, SN-38, and SN-38G[7][8].
Experimental Protocol
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of internal standard (IS) working solution (e.g., Irinotecan-d10 or a structurally similar compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
-
Inject 10 µL onto the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
HPLC System: UPLC or HPLC system capable of binary gradient elution.
-
Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for good separation and peak shape[7][8].
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 2.5 90 3.5 90 3.6 10 | 5.0 | 10 |
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM): The precursor and product ions for this compound will need to be determined by infusing a standard solution. Based on its molecular weight of 602.68 g/mol , the precursor ion [M+H]+ would be m/z 603.7. Product ions would be determined experimentally.
-
Hypothetical MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) This compound 603.7 To be determined | Internal Standard | e.g., 597.3 (Irinotecan-d10) | e.g., 167.1 |
Quantitative Data Summary (Illustrative)
The following table presents an example of the expected performance characteristics of the proposed LC-MS/MS method. These values are hypothetical and should be determined during method validation.
| Parameter | This compound |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Lower Limit of Detection (LOD) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (85% to 115%) |
| Precision (%RSD) | ≤15% |
| Recovery | >85% |
| Matrix Effect | Minimal and compensated by internal standard |
Experimental Workflow
The following diagram illustrates the proposed workflow for the quantification of this compound in plasma samples.
Caption: LC-MS/MS analytical workflow.
References
- 1. clearsynth.com [clearsynth.com]
- 2. The in vitro metabolism of irinotecan (CPT-11) by carboxylesterase and β-glucuronidase in human colorectal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Quantitative Investigation of Irinotecan Metabolism, Transport, and Gut Microbiome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic model for irinotecan and two of its metabolites, SN-38 and SN-38 glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Irinotecan and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Irinotecan (CPT-11) is a topoisomerase I inhibitor used in the treatment of various cancers, notably metastatic colorectal cancer. It is a prodrug that is converted in the body to its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38). The accurate quantification of irinotecan and its metabolites, including the compound sometimes referred to as 2-Hydroxy Irinotecan, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the sample preparation of biological fluids prior to the analysis of irinotecan and its key metabolites by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
The primary sample preparation techniques covered are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). These methods are widely used to remove proteins and other interfering substances from biological samples, ensuring the robustness and reliability of the subsequent analysis.[1][2][3]
Data Presentation: Quantitative Performance of Sample Preparation Techniques
The following tables summarize the quantitative data from various studies employing different sample preparation techniques for the analysis of irinotecan and its metabolites.
Table 1: Performance Data for Protein Precipitation Methods
| Analyte | Sample Matrix | Precipitation Solvent | Recovery (%) | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
| Irinotecan | Human Plasma | Acetonitrile with 0.1% formic acid | 85% | 0.1 µg/mL | 0.1 - 10 µg/mL | [4] |
| SN-38 | Human Plasma | Acetonitrile with 0.1% formic acid | Not Specified | 5 | 5 - 500 | [4] |
| Irinotecan | Human Plasma | Methanol with 0.1% acetic acid | 66.4 - 68.8 | 10 | 10 - 10000 | [5] |
| SN-38 | Human Plasma | Methanol with 0.1% acetic acid | 77.2 - 84.1 | 1 | 1 - 500 | [5] |
| SN-38G | Human Plasma | Methanol with 0.1% acetic acid | 54.8 - 58.6 | 1 | 1 - 500 | [5] |
| APC | Human Plasma | Methanol with 0.1% acetic acid | 44.0 - 49.1 | 1 | 1 - 5000 | [5] |
| Irinotecan | Human Plasma | Acetonitrile | >80% | Not Specified | Not Specified | [2][6] |
Table 2: Performance Data for Solid-Phase Extraction (SPE) Methods
| Analyte | Sample Matrix | SPE Sorbent | Elution Solvent | Recovery (%) | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
| Irinotecan | Human Plasma | Oasis HLB | Not Specified | Not Specified | 10 | 10 - 10000 | [7] |
| SN-38 | Human Plasma | Oasis HLB | Not Specified | Not Specified | 5 | 5 - 1000 | [7] |
| Irinotecan | Human Plasma | Not Specified | Acetonitrile | Not Specified | 1.10 x 10⁻⁷ M | Not Specified | [8] |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
This protocol is a simple and rapid method for the removal of proteins from plasma samples.[2][4][6]
Materials:
-
Plasma sample
-
Acetonitrile (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully collect the supernatant containing the analytes.
-
The supernatant can be directly injected into the HPLC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Protocol 2: Protein Precipitation using a 96-Well Filter Plate
This high-throughput method is suitable for processing a large number of samples simultaneously.[1][9]
Materials:
-
96-well filter plate
-
96-well collection plate
-
Plasma samples
-
Acetonitrile (ACN)
-
Vacuum manifold
Procedure:
-
Place a 96-well collection plate inside the vacuum manifold base.
-
Position the 96-well filter plate on top of the collection plate.
-
Add 300 µL of acetonitrile to each well of the filter plate.
-
Pipette 100 µL of plasma sample into each well containing acetonitrile.
-
Allow the plate to stand for 2 minutes to ensure complete protein precipitation.
-
Apply a vacuum of -15 "Hg for 3 minutes to draw the filtrate into the collection plate.
-
The collected filtrate is ready for analysis by HPLC-MS/MS.
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation by effectively removing salts and other interferences.[7][8][10]
Materials:
-
SPE cartridges (e.g., Oasis HLB)
-
Plasma sample
-
Methanol
-
Water
-
Elution solvent (e.g., acetonitrile)
-
Vacuum manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 50 µL of the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elution: Elute the analytes of interest with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for HPLC-MS/MS analysis.
Visualizations
Experimental Workflow for Protein Precipitation (Single Tube)
Caption: Workflow for single-tube protein precipitation.
Experimental Workflow for 96-Well Filter Plate Protein Precipitation
Caption: High-throughput protein precipitation workflow.
Experimental Workflow for Solid-Phase Extraction (SPE)
Caption: General workflow for solid-phase extraction.
Conclusion
The choice of sample preparation technique depends on the specific requirements of the assay, such as the desired level of cleanliness, throughput, and the available equipment. Protein precipitation is a rapid and cost-effective method suitable for high-throughput screening. Solid-phase extraction, while more labor-intensive, provides cleaner extracts, which can lead to improved assay sensitivity and reduced matrix effects in HPLC-MS/MS analysis. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most appropriate sample preparation strategy for the reliable quantification of irinotecan and its metabolites in biological matrices.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a method to quantify total and free irinotecan and 7-ethyl-10-hydroxycamptothecin (SN-38) for pharmacokinetic and bio-distribution studies after administration of irinotecan liposomal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fast method for the detection of irinotecan in plasma samples by combining solid phase extraction and differential pulse voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. norlab.com [norlab.com]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol: The Role of 2-Hydroxy Irinotecan in Stability Studies of Irinotecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irinotecan, a semi-synthetic derivative of camptothecin, is a crucial chemotherapeutic agent primarily used in the treatment of colorectal cancer.[][2] The stability of irinotecan hydrochloride is a critical attribute that can impact its safety, efficacy, and shelf-life. Degradation of the active pharmaceutical ingredient (API) can lead to the formation of impurities, which may have altered pharmacological or toxicological properties. Therefore, comprehensive stability studies are mandated by regulatory agencies to ensure the quality of the drug product.
This document provides a detailed overview of the use of 2-Hydroxy Irinotecan, a known impurity, in the context of stability studies for Irinotecan. It outlines protocols for forced degradation studies and the development of stability-indicating analytical methods, essential for identifying and quantifying degradation products.
The Impurity: this compound
This compound (CAS No: 1346597-39-4; Molecular Formula: C₃₃H₃₈N₄O₇) is a recognized impurity of Irinotecan.[2][3] While its specific role as a degradation product under various stress conditions is not extensively detailed in publicly available literature, its presence as a reference standard highlights its importance in the comprehensive impurity profiling of Irinotecan. Stability-indicating methods should be capable of separating this compound from the parent drug and other known impurities.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop a stability-indicating analytical method.[4][5]
Objective: To induce the degradation of Irinotecan under various stress conditions to identify potential degradation products, including this compound, and to validate the specificity of the analytical method.
Materials:
-
Irinotecan Hydrochloride API
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of Irinotecan Hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 80°C for 4 hours.[2]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final concentration of approximately 160 µg/mL with the mobile phase diluent.[]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.005 M NaOH.
-
Incubate the solution at 35°C for 5 minutes.[2]
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.005 M HCl.
-
Dilute to a final concentration of approximately 160 µg/mL with the mobile phase diluent.[]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.
-
Incubate the solution at 80°C for 4 hours.[2]
-
Cool the solution to room temperature.
-
Dilute to a final concentration of approximately 160 µg/mL with the mobile phase diluent.[]
-
-
Thermal Degradation:
-
Place the solid Irinotecan Hydrochloride API in a hot air oven at a specified temperature (e.g., 105°C) for a defined period.
-
Dissolve the stressed solid in the mobile phase diluent to achieve a final concentration of approximately 160 µg/mL.
-
-
Photolytic Degradation:
-
Expose the Irinotecan Hydrochloride solution (approximately 160 µg/mL) to UV and visible light in a photostability chamber.[2]
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control and a solution of this compound reference standard, using the stability-indicating UPLC-UV method described below.
Stability-Indicating UPLC-UV Method
A validated stability-indicating method is crucial for separating and quantifying Irinotecan from its impurities and degradation products.[4][5]
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a PDA detector.
Chromatographic Conditions:
-
Column: Waters Acquity BEH C8 (100 × 2.1 mm, 1.7 µm)[][5]
-
Mobile Phase A: 0.02M KH₂PO₄ buffer, pH 3.4[][5]
-
Mobile Phase B: Acetonitrile and Methanol (62:38 v/v)[][5]
-
Gradient Program: A suitable gradient to ensure separation of all peaks.
-
Flow Rate: 0.3 mL/min[][5]
-
Column Temperature: Ambient
-
Detection Wavelength: 220 nm[][5]
-
Injection Volume: 1-5 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5]
Data Presentation
The following tables summarize the typical degradation of Irinotecan under forced degradation conditions as reported in the literature. These tables can be used as a reference for expected outcomes.
Table 1: Summary of Irinotecan Degradation under Forced Stress Conditions
| Stress Condition | Reagents and Conditions | Observation | Major Degradants/Impurities |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 4 h | Slight degradation | Impurity-C (0.98%), unknown degradant at RRT 0.46 (0.04%)[2] |
| Base Hydrolysis | 0.005 M NaOH at 35°C for 5 min | Significant degradation | Unknown degradant at RRT 0.56 (1.72%)[2] |
| Oxidation | 6% H₂O₂ at 80°C for 4 h | Significant degradation | Impurity-C (0.73%), unknown degradant at RRT 1.16 (0.73%)[2] |
| Photolytic | UV and visible light exposure | Highly susceptible to light | Unknown degradants at RRTs 0.46, 1.29, and 1.66; Impurity-C and Impurity-B[2] |
| Thermal | Heat exposure | Generally stable | Minimal degradation observed in some studies. |
Table 2: Chromatographic Parameters for the Stability-Indicating UPLC Method
| Parameter | Value |
| Column | Waters Acquity BEH C8 (100 × 2.1 mm, 1.7 µm)[][5] |
| Mobile Phase | Gradient of 0.02M KH₂PO₄ (pH 3.4) and ACN:MeOH (62:38)[][5] |
| Flow Rate | 0.3 mL/min[][5] |
| Detection | UV at 220 nm[][5] |
| Run Time | 8 minutes[][5] |
Visualizations
Caption: Experimental workflow for forced degradation studies of Irinotecan.
Caption: Known and potential degradation pathways of Irinotecan.
Conclusion
The stability of Irinotecan is a critical quality attribute that requires thorough investigation. While this compound is a known impurity, its formation as a degradation product needs to be assessed during forced degradation studies. The protocols and methods outlined in this document provide a robust framework for conducting these studies. A well-designed stability program, utilizing a validated stability-indicating analytical method, is essential to ensure the safety and efficacy of Irinotecan drug products by controlling the levels of impurities, including potential degradants like this compound.
References
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound - CAS - 1346597-39-4 | Axios Research [axios-research.com]
- 4. academic.oup.com [academic.oup.com]
- 5. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Parameters for 2-Hydroxy Irinotecan Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC separation of 2-Hydroxy Irinotecan and related compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
1. Poor Peak Shape (Tailing or Fronting)
-
Question: My peak for this compound is tailing. What are the common causes and how can I fix it?
-
Answer: Peak tailing is a common issue when analyzing basic compounds like Irinotecan and its metabolites on silica-based columns.[1][2][3][4][5] The primary cause is often secondary interactions between the analyte and acidic silanol groups on the stationary phase surface.[3][5]
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) with an acidifier like phosphoric acid or formic acid will protonate the silanol groups, reducing their interaction with the basic analyte.[2][3]
-
Increase Buffer Concentration: A higher buffer concentration (10-50 mM) can help maintain a consistent pH and mask residual silanol interactions.[2][5]
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanol groups.[1][3]
-
Add an Ion-Pairing Agent: In some cases, adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can competitively bind to the active sites and improve peak shape.[4]
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion.[4][5] Try diluting your sample to see if the peak shape improves.[4]
-
-
Question: My peak is fronting. What could be the cause?
-
Answer: Peak fronting is less common than tailing but can occur due to:
-
Sample Overload: Similar to tailing, injecting too much sample can lead to fronting.[5]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Degradation: A void or channel in the column packing can lead to peak fronting.[5]
-
2. Poor Resolution
-
Question: I am not getting good separation between Irinotecan and this compound. How can I improve the resolution?
-
Answer: Since this compound is expected to be more polar than Irinotecan, it should elute earlier. If the peaks are co-eluting or have poor resolution, consider the following:
Solutions:
-
Optimize Mobile Phase Composition: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention of both compounds and may improve their separation.[6]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Adjust the pH: Small changes in the mobile phase pH can affect the ionization and retention of the analytes, potentially improving resolution.[6]
-
Use a High-Efficiency Column: A column with a smaller particle size (e.g., sub-2 µm for UPLC) or a longer column will provide more theoretical plates and better resolving power.[3]
-
Temperature Control: Ensure a stable column temperature using a column oven. Temperature fluctuations can affect retention times and selectivity.[6][7][8]
-
3. Retention Time Variability
-
Question: The retention times for my peaks are shifting between injections. What is causing this?
-
Answer: Inconsistent retention times can be caused by several factors:[7]
Solutions:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient methods.[7]
-
Pump Performance: Check for leaks in the pump or fittings.[7] Pressure fluctuations can indicate air bubbles in the system or faulty check valves.[7] Degas your mobile phase thoroughly.[7]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to retention time drift. Prepare fresh mobile phase daily and ensure accurate measurements.[7]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.[7]
-
Frequently Asked Questions (FAQs)
-
Q1: What type of HPLC column is best for separating this compound?
-
Q2: What is a typical mobile phase for this separation?
-
Q3: What detection wavelength should I use?
-
A3: Irinotecan and its metabolites have UV absorbance maxima around 220-260 nm and also in the 360-380 nm range. A wavelength of around 254 nm is commonly used for UV detection. For higher sensitivity and specificity, fluorescence detection can be employed, with excitation typically around 370 nm and emission around 534 nm.[12]
-
-
Q4: How does this compound's retention time compare to Irinotecan and SN-38?
-
A4: Based on the principles of reversed-phase chromatography, the addition of a hydroxyl group makes this compound more polar than the parent drug, Irinotecan. Therefore, it is expected to have a shorter retention time. SN-38, being significantly more hydrophobic than Irinotecan, will have a longer retention time.
-
Experimental Protocols
Below are examples of HPLC conditions that have been used for the separation of Irinotecan and its metabolites. These can serve as a starting point for optimizing the separation of this compound.
Table 1: Example HPLC Method Parameters for Irinotecan and Metabolites
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Symmetry ODS (C18), 250 mm x 4.6 mm, 5 µm[10] | Hypersil C18, 300mm X 3.9mm, 10.0µ | Gemini C18, 100 x 2.0 mm, 3 µm[13] |
| Mobile Phase | Acetonitrile:Methanol:0.1% Ortho Phosphoric Acid (60:30:10 v/v/v)[10] | A: 0.005 M Heptane sulfonic acid and 0.05 M Dibasic phosphate buffer, pH 3.0B: Acetonitrile (A:B 72:28 v/v) | A: 0.1% Acetic Acid in WaterB: 0.1% Acetic Acid in Acetonitrile (Gradient)[13] |
| Flow Rate | 1.0 mL/min[10] | Not Specified | 0.3 mL/min[13] |
| Detection | UV at 235 nm[10] | UV at 254 nm | MS/MS[13] |
| Temperature | Ambient[10] | Room Temperature | 25°C[13] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues for this compound.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. uhplcs.com [uhplcs.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. scispace.com [scispace.com]
- 10. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
troubleshooting peak tailing in 2-Hydroxy Irinotecan chromatography
Technical Support Center: Chromatography Troubleshooting
Topic: Peak Tailing in 2-Hydroxy Irinotecan Analysis
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the chromatographic analysis of this compound, a metabolite of Irinotecan.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common issue in chromatography where a peak is not symmetrical, and its trailing edge is broader than the leading edge.[1][2] In an ideal chromatogram, peaks should have a symmetrical Gaussian shape.[1] A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is generally considered indicative of significant tailing.[3][4]
Q2: Why is peak tailing a problem for the analysis of this compound?
A2: Peak tailing can have several negative consequences for your analysis, including reduced resolution between adjacent peaks and inaccurate quantification, which can lead to unreliable results.[1] A primary concern is that a tailing peak may hide the presence of a co-eluting impurity.[4]
Q3: What are the most common causes of peak tailing for a basic compound like this compound?
A3: The primary cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[1][4] this compound, like its parent compound Irinotecan, contains basic amine functional groups.[5][6] These groups can interact strongly with ionized residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns, leading to tailing.[2][4][7] Other causes include column contamination or degradation, improper mobile phase pH, and sample overload.[1][3]
Q4: My peak tailing appeared suddenly after changing my mobile phase. What should I check first?
A4: If tailing occurs suddenly after preparing a new mobile phase, the mobile phase itself is the most likely cause.[8] Carefully check the pH to ensure it was adjusted correctly. Even minor errors in pH can significantly impact the peak shape of ionizable compounds.[8][9] Also, confirm that the buffer concentration is sufficient, as inadequate buffering can fail to control the on-column pH.[8]
Q5: The peak tailing for this compound has been getting progressively worse over many injections. What is the likely cause?
A5: Gradual peak deterioration often points to a problem with the HPLC column.[8] This can be due to the accumulation of contaminants from the sample matrix on the column's inlet frit or stationary phase.[1] It can also indicate that the stationary phase is degrading, especially if using mobile phases with a pH outside the column's recommended range (typically pH 2-8 for traditional silica).[8]
Troubleshooting Guide
Q6: My this compound peak is tailing. Where do I begin troubleshooting?
A6: A systematic approach is the best way to identify the source of peak tailing. The workflow below provides a logical sequence of steps, starting with the easiest and most common issues to check.
Caption: Troubleshooting workflow for peak tailing.
Q7: How can I optimize my mobile phase to reduce tailing for this compound?
A7: Mobile phase optimization is critical for controlling the peak shape of basic compounds. The goal is to minimize the interaction between the positively charged analyte and negatively charged silanol groups.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase to between 2.5 and 3.5 protonates the silanol groups, neutralizing their negative charge and reducing secondary interactions.[3][10]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH on the column surface and can also help mask residual silanols.[1][3]
-
Use Appropriate Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid are effective at lowering the pH.[10][11] TFA also acts as an ion-pairing agent, further improving peak shape.[10]
-
Consider the Organic Modifier: In some cases, methanol can be more effective than acetonitrile at reducing silanol interactions because it can form hydrogen bonds with the silanol groups.[12]
| Parameter | Recommended Range | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Protonates silanol groups on the silica surface, minimizing ionic interactions with the basic analyte.[3][10] |
| Buffer Concentration | 20 - 50 mM | Ensures robust pH control and helps mask active silanol sites.[1][3] |
| Acidic Additive | 0.1% Formic Acid or 0.1% TFA | Effectively lowers the mobile phase pH. TFA also provides an ion-pairing effect that can improve peak shape.[10] |
| Organic Modifier | Acetonitrile or Methanol | Methanol may offer better peak shape than acetonitrile in some cases due to its ability to hydrogen bond with silanols.[12] |
Q8: What column-related factors should I consider if mobile phase adjustments do not resolve the tailing?
A8: If mobile phase optimization is unsuccessful, the column is the next area to investigate.
-
Column Chemistry: Use a high-quality, end-capped column. End-capping is a process that chemically blocks many of the residual silanol groups, making the column more inert and less likely to cause tailing with basic compounds.[1][4] Modern columns made with high-purity "Type B" silica also exhibit lower silanol activity.[12]
-
Column Contamination: Strongly retained compounds from previous injections can bind to the stationary phase and create active sites that cause tailing. A thorough column cleaning is required to remove these.
-
Column Degradation: If the column is old or has been used extensively with aggressive mobile phases (high or low pH), the stationary phase may be damaged. In this case, the column will need to be replaced.[8]
Q9: Could my sample preparation or instrument setup be causing the peak tailing?
A9: Yes, both sample and instrument factors can contribute to poor peak shape.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[1][3] Try diluting your sample or reducing the injection volume to see if the peak shape improves.
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase starting at 10% acetonitrile), it can cause peak distortion.[3] Whenever possible, dissolve your sample in the initial mobile phase.[13]
-
Extra-Column Effects: Excessive volume in the tubing between the injector, column, and detector can cause band broadening and tailing.[3] Ensure you are using tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) and that all fittings are properly connected to avoid dead volume.[3]
Experimental Protocols
Protocol 1: General Reversed-Phase Column Cleaning
This protocol describes a generic, multi-step wash procedure to remove a wide range of contaminants from a C18 or similar reversed-phase column. Always consult your specific column's care and use manual first.[11]
Objective: To remove polar and non-polar contaminants from the column to restore performance.
Materials:
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Isopropanol (IPA)
Procedure:
-
Disconnect the column from the detector to avoid sending highly concentrated solvents or contaminants into the detector cell.
-
Flush out Buffers: If your mobile phase contained salts or buffers, flush the column with 10-20 column volumes of HPLC-grade water (or mobile phase without the buffer) to prevent precipitation.[14][15] For a standard 4.6 x 150 mm column, one column volume is approximately 1.5-2.5 mL.[15][16]
-
Flush with Intermediate Solvent: Flush the column with 10-20 column volumes of Methanol.
-
Flush with Strong Organic Solvent: Flush with 10-20 column volumes of 100% Acetonitrile.
-
(Optional - For very non-polar contaminants): a. Flush with 10-20 column volumes of Isopropanol. b. Flush with 10-20 column volumes of a solvent like Hexane (ensure compatibility with your system). c. Reverse the sequence (Isopropanol -> Acetonitrile -> Methanol) to return to a standard reversed-phase solvent.[11]
-
Re-equilibration: Once cleaning is complete, flush the column with the initial mobile phase composition (without buffer first, then with buffer) until the backpressure is stable.[17]
-
Performance Check: Reconnect the column to the detector and inject a standard to evaluate if peak shape and retention time have been restored.
Protocol 2: Mobile Phase Preparation for Robust Analysis of Basic Compounds
Objective: To prepare a low-pH buffered mobile phase to minimize peak tailing for this compound.
Materials:
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (or Methanol)
-
Formic Acid (or Trifluoroacetic Acid, TFA)
-
Ammonium Formate (optional, for buffering)
-
Calibrated pH meter
-
Sterile-filtered flasks and 0.22 or 0.45 µm membrane filters
Procedure:
-
Prepare Aqueous Component: a. Measure approximately 950 mL of HPLC-grade water into a 1 L flask. b. If creating a buffer, dissolve the appropriate amount of buffering salt (e.g., ammonium formate to a final concentration of 20 mM). c. Place a stir bar in the flask and place it on a stir plate.
-
Adjust pH: a. While stirring, slowly add the acid (e.g., Formic Acid) dropwise. b. Monitor the pH continuously with a calibrated pH meter until the target pH (e.g., 3.0) is reached. c. Add water to bring the final volume to 1 L.
-
Degas and Filter: a. Filter the aqueous mobile phase through a 0.22 µm or 0.45 µm filter to remove particulates. b. Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation in the pump.
-
Prepare Organic Component: The organic phase (e.g., 100% Acetonitrile) should also be filtered and degassed. For best results, especially in gradient elution, add the same concentration of acid to the organic phase as is in the aqueous phase.[5]
-
Final Composition: Use the HPLC pump to mix the aqueous and organic components to achieve the desired mobile phase composition for your analysis.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. youtube.com [youtube.com]
- 6. Irinotecan | C33H38N4O6 | CID 60838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. support.waters.com [support.waters.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. Clean A Reverse-Phase HPLC Column in 2 Simple Steps [axionlabs.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. glsciencesinc.com [glsciencesinc.com]
- 17. glsciences.eu [glsciences.eu]
Technical Support Center: Detection of 2-Hydroxy Irinotecan (SN-38)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection sensitivity of 2-Hydroxy Irinotecan, commonly known as SN-38, the active metabolite of Irinotecan.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a common name for the active metabolite of Irinotecan, 7-ethyl-10-hydroxycamptothecin (SN-38). Irinotecan is a prodrug that is converted in the body by carboxylesterases into the pharmacologically active SN-38.[1][2] This metabolite is a potent topoisomerase I inhibitor, crucial for the drug's anti-cancer activity.
Q2: What are the most common methods for detecting SN-38?
The most prevalent and sensitive methods for the detection and quantification of SN-38 in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (HPLC-FL) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4] Other methods include electrochemical biosensors and techniques using fluorescent imprinted nanoparticles.[5][6]
Q3: What are the expected concentration ranges of SN-38 in plasma samples?
The concentration of SN-38 in plasma can vary widely depending on the patient's metabolism, the administered dose of Irinotecan, and the time of sample collection. Generally, expected concentrations can range from low ng/mL to several hundred ng/mL.[7] For instance, in one study, the maximum concentration (Cmax) of SN-38 was reported to be around 30.70 ng/mL.[7]
Q4: How can I improve the stability of SN-38 in my samples?
SN-38 exists in two pH-dependent forms: an active lactone form and an inactive carboxylate form.[8] The lactone form is more stable at acidic pH (pH 3-5).[4] To preserve the active lactone form and prevent its conversion to the carboxylate form, it is crucial to acidify the samples immediately after collection.[9] Samples should be stored at low temperatures, such as -80°C, to maintain stability over longer periods.[7][10]
Troubleshooting Guides
Issue 1: Low Signal or Poor Sensitivity in LC-MS/MS Analysis
Possible Causes & Solutions:
-
Suboptimal Ionization:
-
Troubleshooting: SN-38 is effectively ionized using positive electrospray ionization (ESI).[4] Ensure your mass spectrometer is operating in the correct polarity mode. Experiment with the ESI source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for your specific instrument.
-
-
In-source Fragmentation:
-
Troubleshooting: In-source fragmentation of the parent drug, Irinotecan, or other metabolites can produce ions with the same mass-to-charge ratio as SN-38, leading to interference and inaccurate quantification.[11] Optimize the cone voltage or fragmentor voltage to minimize in-source fragmentation. Chromatographic separation is key to resolving SN-38 from interfering compounds.
-
-
Matrix Effects:
-
Troubleshooting: Components in the biological matrix (e.g., plasma, tissue homogenates) can suppress or enhance the ionization of SN-38. Perform a thorough sample cleanup using methods like protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[12] The use of a stable isotope-labeled internal standard (e.g., SN-38-d3) can help to compensate for matrix effects.[11]
-
-
Poor Chromatographic Peak Shape:
-
Troubleshooting: Tailing or broad peaks can significantly reduce sensitivity. Ensure the mobile phase pH is appropriate for the C18 column and the analyte. A common mobile phase consists of acetonitrile and water with an acidic modifier like formic acid or acetic acid to improve peak shape and promote the lactone form.[7][13]
-
Issue 2: Inconsistent Results in HPLC-Fluorescence Detection
Possible Causes & Solutions:
-
pH-dependent Fluorescence:
-
Quenching Effects:
-
Incorrect Wavelengths:
-
Troubleshooting: Ensure the excitation and emission wavelengths on your fluorescence detector are set optimally for SN-38. Typical wavelengths are around 370 nm for excitation and 540 nm for emission.[15]
-
-
Photodegradation:
-
Troubleshooting: SN-38 can be susceptible to photodegradation.[16] Protect your samples and standards from light by using amber vials and minimizing exposure to ambient light during preparation and analysis.
-
Quantitative Data Summary
| Method | Analyte | Matrix | LLOQ (Lower Limit of Quantification) | Linearity Range | Reference |
| HPLC-FL | SN-38 | Mouse Plasma & Tissue | 5 ng/mL | 5 - 1000 ng/mL | [3] |
| HPLC-MS/MS | SN-38 | Human Plasma | 1 ng/mL | 1 - 500 ng/mL | [7] |
| HPLC-MS/MS | SN-38 | Human Plasma | 0.5 ng/mL | 0.5 - 200 ng/mL | [17] |
| UPLC-MS/MS | SN-38 | Rat Plasma | 4.88 nM | 4.88 - 10000 nM | [4] |
| HPLC-FL | SN-38 | Human Plasma/Saliva | 0.5 µg/L (~0.7 nM) | Not Specified | [5][15] |
| HPLC-MS/MS | SN-38 | Human Plasma | 5 ng/mL | 5 - 1000 ng/mL | [13] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of SN-38 in Human Plasma
This protocol is based on a simple protein precipitation method.[7]
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add the internal standard (e.g., camptothecin or a stable isotope-labeled SN-38).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: HPLC with Fluorescence Detection of SN-38
This protocol is adapted from methodologies emphasizing fluorescence detection.[3][9]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., camptothecin).
-
Add 400 µL of a 1:1 (v/v) mixture of acetonitrile and methanol for protein precipitation.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 g for 10 minutes.
-
Transfer the supernatant and acidify with 0.5 M hydrochloric acid to stabilize the lactone form.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.1 M phosphate buffer pH 4.0) and acetonitrile (e.g., 80:20, v/v).[15]
-
Flow Rate: 1 mL/min.
-
Column Temperature: 40°C.
-
-
Fluorescence Detection:
-
Excitation Wavelength: 370 nm.
-
Emission Wavelength: 540 nm.
-
Visualizations
Caption: Metabolic pathway of Irinotecan.
Caption: LC-MS/MS experimental workflow.
References
- 1. Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Bioanalytical method for the simultaneous quantification of irinotecan and its active metabolite SN-38 in mouse plasma and tissue homogenates using HPLC-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Imprinted Nanoparticles for the Effective Monitoring of Irinotecan in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme-Based Electrochemical Biosensor for Therapeutic Drug Monitoring of Anticancer Drug Irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
- 8. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations. | Semantic Scholar [semanticscholar.org]
- 12. A fast method for the detection of irinotecan in plasma samples by combining solid phase extraction and differential pulse voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of irinotecan, SN-38 and SN-38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simple, rapid and low-cost spectrophotometric method for irinotecan quantification in human plasma and in pharmaceutical dosage forms - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY02201B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-eluting Peaks of Irinotecan and its Impurities
Welcome to the technical support center for the analysis of Irinotecan and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to help you resolve common chromatographic challenges, particularly co-elution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing co-elution of an impurity with the main Irinotecan peak. What are the initial steps to resolve this?
A1: Co-elution of an impurity with the main drug peak is a common issue. Here is a step-by-step approach to troubleshoot this problem:
-
Confirm Peak Purity: Utilize a photodiode array (PDA) detector to assess the peak purity of the Irinotecan peak. This will help confirm if it is a single component or if multiple components are co-eluting.
-
Method Modification: If co-elution is confirmed, systematic modification of the chromatographic method is necessary. The primary parameters to adjust are the mobile phase composition and the column chemistry.
-
Forced Degradation Studies: Performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) can help to intentionally generate impurities and confirm their retention times relative to the main peak, aiding in the development of a stability-indicating method.[1][2][3][4]
Q2: Impurity-B is co-eluting with my Irinotecan peak. How can I separate them?
A2: The co-elution of Impurity-B with Irinotecan has been a noted challenge. A successful approach to resolve this involves optimizing the mobile phase. Specifically, modifying the organic solvent composition in the mobile phase can enhance selectivity. For instance, a mobile phase containing a mixture of acetonitrile and methanol in the organic portion (solvent B) has been shown to resolve Impurity-B from Irinotecan.[1]
Q3: My chromatogram shows poor resolution between Impurity-A and Impurity-G, and also between Impurity-C and Impurity-A. What adjustments can I make?
A3: Achieving adequate resolution between these closely eluting impurities requires careful optimization of both the mobile phase pH and the organic solvent composition.
-
For Impurity-A and Impurity-G: Modifying the organic component of the mobile phase is a key step. Replacing a portion of the acetonitrile with methanol in solvent B can improve the resolution between this pair.[1]
-
For Impurity-C and Impurity-A: The pH of the aqueous portion of the mobile phase (solvent A) is a critical parameter. Adjusting the pH of the buffer can significantly impact the retention and selectivity of these impurities. A buffer pH of 3.4 has been found to provide satisfactory resolution.[1] It is recommended to have a minimum resolution of 1.5 between impurity-C and impurity-A.[1]
Q4: What are some recommended column choices for the separation of Irinotecan and its impurities?
A4: The choice of stationary phase is crucial for achieving the desired separation. Several column chemistries have been successfully employed:
-
C8 Columns: A Waters Acquity BEH C8 (100 × 2.1 mm, 1.7 µm) column has been shown to be effective in separating Irinotecan from its seven known impurities and degradation products.[1][2][3]
-
C18 Columns: A Phenomenex Luna C18 column (250 x 4.60 mm, 5µ) is another option that has been used for the separation of Irinotecan and its related substance, SN-38.[5][6]
-
Chiral Columns: For the separation of chiral impurities, such as Irinotecan related compound D, a Cellulose tris (3,5 dimethylphenylcarbamate) polymer column (L40) is specified in the USP monograph. An alternative is the Lux™- Cellulose-1 (150 x 4.6 mm, 5 µm) column.[7][8]
Experimental Protocols
Below are detailed methodologies that have been successfully used for the separation of Irinotecan and its impurities.
Method 1: UPLC Method for Seven Impurities and Degradation Products [1][2][3]
-
Column: Waters Acquity BEH C8 (100 × 2.1 mm, 1.7 µm)
-
Mobile Phase:
-
Solvent A: 0.02M KH₂PO₄ buffer, pH adjusted to 3.4 with ortho-phosphoric acid.
-
Solvent B: Acetonitrile and Methanol (62:38 v/v).
-
-
Gradient Elution: A gradient program should be employed to achieve optimal separation.
-
Flow Rate: 0.3 mL/min
-
Detection: UV at 220 nm
-
Run Time: 8 minutes
Method 2: HPLC Method for Irinotecan and SN-38 [6]
-
Column: Phenomenex Luna C18 (250 × 4.60 mm, 5µ)
-
Mobile Phase: 0.5% trichloroacetic acid: Acetonitrile: Methanol (60:20:20 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 372 nm
-
Retention Times:
-
SN-38: 7.30 min
-
Irinotecan HCl: 8.65 min
-
Data Presentation
Table 1: Chromatographic Conditions for Irinotecan Impurity Profiling
| Parameter | Method 1 (UPLC) | Method 2 (HPLC) |
| Column | Waters Acquity BEH C8 (100 × 2.1 mm, 1.7 µm) | Phenomenex Luna C18 (250 × 4.60 mm, 5µ) |
| Mobile Phase A | 0.02M KH₂PO₄ buffer (pH 3.4) | 0.5% Trichloroacetic Acid |
| Mobile Phase B | Acetonitrile:Methanol (62:38 v/v) | Acetonitrile:Methanol (1:1 v/v) |
| Elution Type | Gradient | Isocratic |
| Flow Rate | 0.3 mL/min | 1.0 mL/min |
| Detection | 220 nm | 372 nm |
Table 2: System Suitability Requirements
| Parameter | Acceptance Criteria | Reference |
| Resolution (Impurity-C and Impurity-A) | ≥ 1.5 | [1] |
| Resolution (Irinotecan related compound D and Irinotecan) | ≥ 2.5 | [7][8] |
| Tailing Factor (Irinotecan) | ≤ 2.0 | [1] |
| Relative Standard Deviation (RSD) for Peak Areas | < 5.0% | [1] |
Visualizations
Troubleshooting Workflow for Co-eluting Peaks
Caption: A workflow for troubleshooting co-eluting peaks.
Relationship between Irinotecan and its Key Impurities
Caption: Irinotecan and its key related substances.
References
- 1. academic.oup.com [academic.oup.com]
- 2. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Irinotecan Hydrochloride and its Chiral Impurity per USP Monograph under Allowable Adjustments [phenomenex.com]
- 8. phenomenex.com [phenomenex.com]
Technical Support Center: Quantification of Irinotecan and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Irinotecan and its metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Handling and Stability
Q1: My SN-38 concentrations are inconsistent across replicates. What could be the cause?
A: Inconsistent SN-38 concentrations can arise from its instability. SN-38, the active metabolite of Irinotecan, is susceptible to pH-dependent lactone ring hydrolysis. The lactone form is essential for its anti-tumor activity, while the carboxylate form is inactive. To ensure accurate quantification, it is crucial to maintain the stability of the lactone form.
Troubleshooting Steps:
-
pH Control: Ensure that blood samples are collected in tubes containing a preservative that maintains a pH below 6.0. Acidifying the plasma or serum immediately after separation can also help stabilize the lactone ring.
-
Temperature: Process and store samples at low temperatures (-20°C or -80°C) to minimize enzymatic activity and chemical degradation.[1] Avoid repeated freeze-thaw cycles.[1]
-
Light Exposure: Protect samples from light, as camptothecins are known to be light-sensitive.
Q2: I am observing low recovery of Irinotecan and its metabolites from plasma samples. How can I improve my extraction efficiency?
A: Low recovery can be due to suboptimal extraction methods. The choice of extraction technique—protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—can significantly impact recovery.
Troubleshooting Steps:
-
Method Optimization:
-
Protein Precipitation (PPT): While simple, PPT may result in lower recovery and significant matrix effects. Using acidified acetonitrile or methanol can improve precipitation and metabolite stability.[1][2][3]
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts and higher recovery.[4][5] Method development should focus on selecting the appropriate sorbent and optimizing wash and elution steps.
-
-
Internal Standard: Use a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte (e.g., CPT-11 D10, SN-38 D3), to compensate for extraction variability.[6][7]
Chromatography
Q3: I am having difficulty separating Irinotecan and its metabolites, particularly SN-38 and SN-38G, using reversed-phase HPLC. What can I do?
A: Co-elution of structurally similar metabolites is a common challenge. Optimizing the chromatographic conditions is key to achieving adequate separation.
Troubleshooting Steps:
-
Mobile Phase Composition:
-
Column Selection:
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to fine-tune the separation.[11]
Mass Spectrometry
Q4: I am observing a second peak for SN-38 in my LC-MS/MS analysis that interferes with other analytes. What is the source of this peak?
A: This is likely due to in-source fragmentation of Irinotecan (CPT-11), SN-38G, or APC, all of which contain the SN-38 moiety.[6][7] During electrospray ionization (ESI), these parent molecules can fragment into SN-38, creating an artificial peak at the retention time of the parent compound.
Troubleshooting Steps:
-
Chromatographic Separation: Ensure baseline separation of Irinotecan, SN-38, SN-38G, and APC. If these compounds elute at different times, the in-source fragment of the parent will not interfere with the true SN-38 peak.
-
MS Source Optimization: Minimize in-source fragmentation by optimizing MS parameters such as collision energy and cone voltage.
-
Internal Standard Selection: Use stable isotope-labeled internal standards for each analyte to correct for any in-source fragmentation.[6][7] Be aware that the internal standard for the parent drug (e.g., CPT-11 D10) can also fragment to produce a deuterated SN-38 fragment.[6][7]
Q5: My signal intensity is suppressed, leading to poor sensitivity. How can I mitigate matrix effects?
A: Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components from the biological matrix, are a common issue in LC-MS/MS.[12]
Troubleshooting Steps:
-
Sample Preparation: Improve sample cleanup to remove interfering matrix components. As mentioned, SPE is generally more effective than PPT for reducing matrix effects.[4]
-
Chromatography: Enhance chromatographic separation to ensure that matrix components do not co-elute with the analytes of interest.
-
Internal Standard: A co-eluting stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[6][7]
-
Matrix Matching: Prepare calibration standards and quality controls in the same biological matrix as the samples to mimic the matrix effect.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of Irinotecan and its metabolites from various published methods.
Table 1: Linearity Ranges of Analytical Methods
| Analyte | Method | Matrix | Linearity Range | Reference |
| Irinotecan | HPLC-FLD | Mouse Plasma | 0.1 - 10 µg/mL | [1] |
| SN-38 | HPLC-FLD | Mouse Plasma | 5 - 500 ng/mL | [1] |
| Irinotecan | UPLC-MS/MS | Human Plasma | 5 - 1000 ng/mL | [10] |
| SN-38 | UPLC-MS/MS | Human Plasma | 0.5 - 100 ng/mL | [10] |
| SN-38G | UPLC-MS/MS | Human Plasma | 0.5 - 100 ng/mL | [10] |
| Irinotecan | HPLC-MS/MS | Human Plasma | 10 - 10000 ng/mL | [2] |
| SN-38 | HPLC-MS/MS | Human Plasma | 1 - 500 ng/mL | [2] |
| SN-38G | HPLC-MS/MS | Human Plasma | 1 - 500 ng/mL | [2] |
| APC | HPLC-MS/MS | Human Plasma | 1 - 5000 ng/mL | [2] |
| Irinotecan | LC-MS/MS | Human Plasma | 5 - 10000 ng/mL | [13] |
| SN-38 | LC-MS/MS | Human Plasma | 5 - 1000 ng/mL | [13] |
| SN-38G | LC-MS/MS | Human Plasma | 8 - 1000 ng/mL | [13] |
Table 2: Lower Limits of Quantification (LLOQ)
| Analyte | Method | Matrix | LLOQ | Reference |
| Irinotecan | HPLC-FLD | Mouse Plasma | 0.1 µg/mL | [1] |
| SN-38 | HPLC-FLD | Mouse Plasma | 5 ng/mL | [1] |
| Irinotecan | UPLC-MS/MS | Human Plasma | 5 ng/mL | [10] |
| SN-38 | UPLC-MS/MS | Human Plasma | 0.5 ng/mL | [10] |
| SN-38G | UPLC-MS/MS | Human Plasma | 0.5 ng/mL | [10] |
| Irinotecan | HPLC-MS/MS | Human Plasma | 10 ng/mL | [2] |
| SN-38 | HPLC-MS/MS | Human Plasma | 1 ng/mL | [2] |
| SN-38G | HPLC-MS/MS | Human Plasma | 1 ng/mL | [2] |
| APC | HPLC-MS/MS | Human Plasma | 1 ng/mL | [2] |
| Irinotecan | LC-MS/MS | Human Plasma | 5 ng/mL | [13] |
| SN-38 | LC-MS/MS | Human Plasma | 5 ng/mL | [13] |
| SN-38G | LC-MS/MS | Human Plasma | 8 ng/mL | [13] |
Table 3: Extraction Recovery
| Analyte | Extraction Method | Matrix | Recovery (%) | Reference |
| Irinotecan | Protein Precipitation | Human Plasma | 66.4 - 68.8 | [2] |
| SN-38 | Protein Precipitation | Human Plasma | 77.2 - 84.1 | [2] |
| SN-38G | Protein Precipitation | Human Plasma | 54.8 - 58.6 | [2] |
| APC | Protein Precipitation | Human Plasma | 44.0 - 49.1 | [2] |
| Irinotecan | Not Specified | Human Plasma | >85 | [11] |
| SN-38 | Not Specified | Human Plasma | >85 | [11] |
| SN-38G | Not Specified | Human Plasma | >85 | [11] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is adapted from a validated HPLC-MS/MS method.[2]
-
To 100 µL of plasma sample, add an internal standard solution.
-
Add 300 µL of 0.1% acetic acid in methanol for protein precipitation.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: UPLC-MS/MS Analysis
This protocol is a representative example for the quantification of Irinotecan and its metabolites.[2][4][10]
-
Chromatographic System: UPLC system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18).[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B over a short run time (e.g., 3-5 minutes).
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
Visualizations
Irinotecan Metabolic Pathway
Caption: Metabolic conversion of Irinotecan.
Sample Preparation and Analysis Workflow
Caption: General workflow for sample analysis.
Troubleshooting Logic for Poor Peak Shape
Caption: Troubleshooting poor chromatographic peaks.
References
- 1. akjournals.com [akjournals.com]
- 2. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatographic determination of irinotecan and three major metabolites in human plasma, urine and feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated UPLC-MS/MS method to determine free and total irinotecan and its two metabolites in human plasma after intravenous administration of irinotecan hydrochloride liposome injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. UPLC and LC-MS Studies on Degradation Behavior of Irinotecan Hydrochloride and Development of a Validated Stability-Indicating Ultra-Performance Liquid Chromatographic Method for Determination of Irinotecan Hydrochloride and its Impurities in Pharmaceutical Dosage Forms | Scilit [scilit.com]
- 10. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Determination of irinotecan, SN‐38 and SN‐38 glucuronide using HPLC/MS/MS: Application in a clinical pharmacokinetic and personalized medicine in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in bioanalytical assays for Irinotecan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects in bioanalytical assays for Irinotecan and its active metabolite, SN-38.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of Irinotecan?
A1: Matrix effects are the alteration of analyte ionization in the mass spectrometer source by co-eluting, often unseen, endogenous or exogenous components of the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the assay.[1][2] In the bioanalysis of Irinotecan and its metabolites, matrix components from plasma, urine, or tissue homogenates can interfere with their quantification, leading to erroneous pharmacokinetic and pharmacodynamic data.[3]
Q2: What are the common sources of matrix effects in Irinotecan assays?
A2: Common sources of matrix effects include:
-
Endogenous components: Phospholipids, salts, proteins, and metabolites naturally present in biological samples are major contributors.[1][4]
-
Exogenous materials: Anticoagulants (e.g., Li-heparin), polymers leached from plastic tubes, and dosing vehicles can also cause interference.[4][5]
-
Metabolites: Irinotecan itself has several metabolites, including the active SN-38 and its inactive glucuronide form, SN-38G. These, along with other drug metabolites, can co-elute and interfere with the analysis.[6][7]
Q3: How can I assess the presence and magnitude of matrix effects in my Irinotecan assay?
A3: The most common method is the post-extraction addition technique. This involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution. The matrix factor (MF) is calculated as follows:
-
MF = (Peak response in presence of matrix) / (Peak response in neat solution)
An MF of 1 indicates no matrix effect, an MF < 1 suggests ion suppression, and an MF > 1 indicates ion enhancement. According to FDA guidance, the precision of the matrix factor across at least six different lots of matrix should be ≤15%.[6][8]
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An internal standard is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibration standards, and quality controls.[9] A stable isotope-labeled (SIL) internal standard (e.g., Irinotecan-d10, SN-38-d3) is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in signal intensity.[7][9] If a SIL-IS is not available, a structural analog like Camptothecin can be used.[10][11]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for Irinotecan or SN-38
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column | Ensure the mobile phase pH is appropriate to maintain the lactone form of Irinotecan and SN-38. Acidification of samples and mobile phase (e.g., with 0.1% formic acid) is common.[11][12] |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Contaminated Guard or Analytical Column | Wash the column with a strong solvent or replace the guard/analytical column. |
Issue 2: High Variability in Results and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Evaluate matrix effects from multiple sources (at least 6 different lots of matrix).[8] If variability is high, optimize the sample preparation method to improve cleanup. Consider switching from protein precipitation to LLE or SPE.[13][14] |
| Inappropriate Internal Standard | If not already using one, switch to a stable isotope-labeled internal standard for Irinotecan and SN-38.[7] Ensure the IS is added early in the sample preparation process.[9] |
| Analyte Instability | Irinotecan and SN-38 lactone rings are pH-sensitive and can hydrolyze to the less active carboxylate form. Ensure samples are acidified and stored properly to maintain the stability of the lactone form.[15] |
Issue 3: Ion Suppression or Enhancement Observed
| Possible Cause | Troubleshooting Step |
| Co-elution of Matrix Components | Improve chromatographic separation by modifying the gradient, mobile phase composition, or using a different column chemistry.[14] |
| Insufficient Sample Cleanup | Enhance the sample preparation method. Protein precipitation is a quick but "dirtier" method. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) provide cleaner extracts.[13][16] |
| Phospholipid Interference | If using protein precipitation, consider a method specifically designed to remove phospholipids. Alternatively, use LLE or SPE. |
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques for Irinotecan and Metabolites
| Technique | Principle | Advantages | Disadvantages | Typical Recovery | Matrix Effect |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[10] | Simple, fast, and inexpensive.[16] | Less clean extract, high potential for matrix effects, especially from phospholipids.[13][14] | >85%[10][17] | Can be significant, requires careful evaluation. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[13] | Cleaner extracts than PPT, can remove many interfering substances.[13] | More labor-intensive, may require optimization of solvents and pH, can be difficult to automate.[18] | Generally high, but can be variable depending on analyte and solvent choice. | Generally lower than PPT. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[11] | Provides the cleanest extracts, highly selective, can concentrate the analyte, and is easily automated.[18][19] | More expensive and requires more extensive method development than PPT or LLE.[18] | High and consistent (>90%).[19] | Minimal, considered the best technique for reducing matrix effects.[19] |
Table 2: Quantitative Data on Extraction Recovery and Matrix Effects for Irinotecan and SN-38
| Analyte | Matrix | Extraction Method | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Irinotecan | Mouse Plasma | Protein Precipitation (ACN:MeOH) | ~85.8 | Not explicitly quantified, but accuracy and precision were within ±15%. | [10] |
| SN-38 | Mouse Plasma | Protein Precipitation (ACN:MeOH) | ~102 | Not explicitly quantified, but accuracy and precision were within ±15%. | [10] |
| Irinotecan | Rat Plasma, Feces, Liver, Kidney | Not specified, but a UPLC-MS/MS method was used | >85% in plasma and feces | Within 20% in all matrices. | [12] |
| SN-38 | Rat Plasma, Feces, Liver, Kidney | Not specified, but a UPLC-MS/MS method was used | >85% in plasma and feces | Within 20% in all matrices. | [12] |
| SN-38 Glucuronide | Rat Plasma, Feces, Liver, Kidney | Not specified, but a UPLC-MS/MS method was used | >85% in plasma and feces | Within 20% in all matrices. | [12] |
| Irinotecan | Human Plasma | Solid-Phase Extraction | 98.5-110.3 (as accuracy) | Not explicitly quantified, but accuracy and precision were within acceptable limits. | [11] |
| SN-38 | Human Plasma | Solid-Phase Extraction | 99.5-101.7 (as accuracy) | Not explicitly quantified, but accuracy and precision were within acceptable limits. | [11] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Addition
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix from at least six different sources. Spike the analyte and IS into the extracted matrix before the final evaporation and reconstitution step.
-
Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank biological matrix before extraction. This set is used to determine extraction recovery.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = Mean Peak Area of Set B / Mean Peak Area of Set A
-
-
Calculate the Extraction Recovery (RE):
-
RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100
-
-
Calculate the Internal Standard-Normalized Matrix Factor: This is calculated by dividing the matrix factor of the analyte by the matrix factor of the internal standard. The coefficient of variation (%CV) of the IS-normalized matrix factor from the different lots of matrix should not be greater than 15%.[6]
Protocol 2: Sample Preparation using Protein Precipitation
-
To 50 µL of plasma sample, add 100 µL of the internal standard working solution.
-
Add 100 µL of a 1:1 (v/v) mixture of acetonitrile and methanol.[10]
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Acidify the supernatant with 0.5 M hydrochloric acid.[10]
-
Inject an aliquot of the final extract into the LC-MS/MS system.
Visualizations
Caption: Metabolic pathway of Irinotecan.
Caption: Workflow for assessing matrix effects.
Caption: Troubleshooting decision tree.
References
- 1. eijppr.com [eijppr.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 9. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. phenomenex.blog [phenomenex.blog]
- 19. waters.com [waters.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of Irinotecan and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when analyzing Irinotecan and its related compounds by HPLC or UPLC?
A1: The most frequent challenges include poor resolution between Irinotecan and its impurities, particularly SN-38, peak tailing for the main analyte and related substances, and the degradation of Irinotecan under certain conditions, leading to the appearance of extra peaks.[1][2] Co-elution of impurities is also a significant issue that can compromise the accuracy of quantification.[1]
Q2: What type of column is best suited for the separation of Irinotecan and its related compounds?
A2: Reversed-phase columns, such as C8 and C18, are commonly used and have demonstrated good separation for Irinotecan and its impurities.[1][3] For instance, a Waters Acquity BEH C8 (100 × 2.1 mm, 1.7-µm) column has been successfully used for separating Irinotecan and seven of its impurities.[1][4] For chiral separations, a Cellulose tris (3,5 dimethylphenylcarbamate) polymer column (L40) is specified in the USP monograph.[5]
Q3: How can I improve the peak shape of Irinotecan?
A3: Peak tailing can often be addressed by optimizing the mobile phase pH and using an ion-pairing agent.[2] Since Irinotecan is an ionizable compound, maintaining a mobile phase pH below 4.0 is beneficial.[2][6] The addition of triethylammonium acetate or heptane sulphonic acid sodium salt to the mobile phase can help control peak tailing by minimizing interactions with residual silanols on the column.[2][3]
Q4: What are the critical parameters to consider for the mobile phase composition?
A4: The mobile phase typically consists of a buffer and an organic modifier. The choice of buffer and its pH are critical for achieving good separation and peak shape.[1] A common mobile phase composition involves a phosphate buffer (e.g., 0.02M KH2PO4) with a pH around 3.4 and an organic modifier that is a mixture of acetonitrile and methanol.[1][4] The ratio of the organic modifiers can be adjusted to optimize the resolution between critical peak pairs.[1]
Q5: What are the typical degradation products of Irinotecan I should be aware of?
A5: Irinotecan is susceptible to degradation under oxidative, basic hydrolysis, and photolytic conditions.[1][4] Forced degradation studies have shown the formation of several degradation products. For example, under photolytic stress, unknown degradants and impurities like imp-C and imp-B have been observed.[1][] Under basic conditions, a major degradant can form, and under oxidative stress, imp-C is a notable impurity.[1][]
Troubleshooting Guides
Issue 1: Poor Resolution Between Irinotecan and Impurity SN-38
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Adjust the ratio of the organic modifiers (e.g., acetonitrile and methanol). A mixture of acetonitrile and methanol (e.g., 62:38 v/v) as the organic phase has been shown to improve resolution.[1] |
| Incorrect Mobile Phase pH | Optimize the pH of the aqueous portion of the mobile phase. A pH of around 3.4 has been found to provide satisfactory resolution for Irinotecan and its impurities.[1] |
| Suboptimal Column Chemistry | Consider using a different stationary phase. While C18 columns are common, a C8 column may offer different selectivity and improved resolution.[1][4] |
| Isocratic Elution Insufficient | Switch to a gradient elution method. A gradient program allows for better separation of compounds with different polarities within a reasonable run time.[1] |
Issue 2: Peak Tailing of Irinotecan Peak
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Silanol Groups | Add an ion-pairing agent like triethylammonium acetate or heptane sulphonic acid sodium salt to the mobile phase to mask the silanol groups.[2][3] |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is at least 2 units below the pKa of Irinotecan to maintain it in a single ionic form. A pH below 4.0 is generally recommended.[2][6][8] |
| Column Overload | Reduce the concentration of the injected sample. Overloading the column can lead to peak distortion.[8] |
| Column Contamination | Flush the column with a strong solvent to remove any strongly retained compounds that may be causing active sites.[8] |
Issue 3: Co-elution of Multiple Impurities
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Chromatographic Efficiency | Use a column with a smaller particle size (e.g., sub-2 µm) to increase the number of theoretical plates and improve peak sharpness and resolution.[9][10] |
| Inadequate Selectivity | Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) or a different stationary phase to alter the selectivity of the separation.[9] |
| Temperature Effects | Optimize the column temperature. Changing the temperature can affect the selectivity and viscosity of the mobile phase, leading to changes in resolution. |
Experimental Protocols
Key Experiment: UPLC Method for the Determination of Irinotecan and its Impurities
This protocol is based on a validated stability-indicating UPLC method.[1][4]
Chromatographic Conditions:
| Parameter | Value |
| Column | Waters Acquity BEH C8 (100 × 2.1 mm, 1.7-µm) |
| Mobile Phase A | 0.02M KH₂PO₄ buffer, pH 3.4 |
| Mobile Phase B | Acetonitrile:Methanol (62:38 v/v) |
| Flow Rate | 0.3 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | Ambient |
| Injection Volume | 1 µL |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 30 |
| 3.5 | 42 |
| 5.0 | 46 |
| 6.0 | 49.8 |
| 6.4 | 54 |
| 6.5 | 30 |
| 8.0 | 30 |
Sample Preparation:
-
Stock Solution: Prepare a stock solution of Irinotecan HCl (e.g., 800 µg/mL) by dissolving the appropriate amount in the diluent with sonication.[1]
-
Working Solution (Related Substances): Dilute the stock solution to the desired concentration (e.g., 160 µg/mL) with the diluent.[1]
-
Diluent: A mixture of buffer (0.02 M KH₂PO₄, pH 3.4), acetonitrile, and methanol in a 50:25:25 v/v/v ratio.[1]
Visualizations
Caption: UPLC analysis workflow for Irinotecan and its related compounds.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Liquid Chromatographic Method for Irinotecan Estimation: Screening of P-gp Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Irinotecan Hydrochloride and its Chiral Impurity per USP Monograph under Allowable Adjustments [phenomenex.com]
- 6. scispace.com [scispace.com]
- 8. silicycle.com [silicycle.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. lcms.cz [lcms.cz]
Technical Support Center: 2-Hydroxy Irinotecan Stability
Disclaimer: This technical support guide addresses the stability of 2-Hydroxy Irinotecan in solution. Due to a lack of extensive, publicly available stability data specifically for this compound, the information provided herein is largely based on the well-documented stability profile of its parent drug, Irinotecan (CPT-11). Both molecules share the same camptothecin core structure, including the chemically sensitive lactone ring, which is the primary determinant of stability for this class of compounds. Therefore, the stability issues and recommendations for Irinotecan are considered highly relevant to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in solution?
A1: The primary cause of instability is the hydrolysis of the lactone ring, which is a common characteristic of camptothecin derivatives. This reversible, pH-dependent reaction converts the active lactone form to an inactive carboxylate form.[1][2][3]
Q2: How does pH affect the stability of this compound in solution?
A2: The stability of the lactone ring is highly pH-dependent. Acidic conditions (pH below 6.0) favor the closed, active lactone form, thus enhancing stability.[1] As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis to the inactive carboxylate form significantly increases.[1][2][3]
Q3: What are the recommended storage conditions for this compound solutions?
A3: Based on data for Irinotecan, solutions should be stored at refrigerated temperatures (2°C to 8°C) and protected from light.[4][5] The use of a weakly acidic vehicle, such as 5% dextrose injection, can help maintain the drug's stability.[1][3] Freezing of solutions should be avoided as it may cause precipitation.[4]
Q4: Is this compound sensitive to light?
A4: Yes, camptothecin derivatives like Irinotecan are known to be photolabile.[6] Exposure to light, particularly UV and fluorescent light, can lead to degradation. Therefore, it is crucial to protect solutions containing this compound from light during storage and handling.
Q5: What are the visible signs of this compound degradation in a solution?
A5: Visible signs of degradation can include the formation of visible particulates or a change in the color of the solution.[5] However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary to accurately assess stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low experimental efficacy | Degradation of this compound to its inactive carboxylate form. | - Verify the pH of the solution; ensure it is in the acidic range (ideally pH 3-4).- Prepare fresh solutions before each experiment.- Store stock solutions at 2-8°C and protect from light. |
| Precipitate observed in the solution | - pH of the solution is too high, leading to the formation of the less soluble carboxylate form.- The solution was frozen.- Incompatibility with the diluent. | - Adjust the pH to a more acidic level.- Avoid freezing the solution.- If using 0.9% Sodium Chloride Injection, consider switching to 5% Dextrose Injection, as particulates have been observed with the former upon refrigeration.[4][5] |
| Discoloration of the solution | Photodegradation due to exposure to light. | - Store the solution in light-protecting containers (e.g., amber vials).- Minimize exposure to ambient and UV light during handling. |
| Inconsistent results between experiments | Inconsistent storage and handling of the this compound solution. | - Standardize the protocol for solution preparation, storage, and handling.- Ensure all researchers are following the same guidelines for protecting the solution from heat and light. |
Quantitative Stability Data (Based on Irinotecan)
The following table summarizes the stability of Irinotecan under various conditions. This data can be used as a reference for estimating the stability of this compound.
| Condition | Concentration | Diluent | Storage Temperature | Stability | Reference |
| Diluted Solution | 0.12 to 2.8 mg/mL | 5% Dextrose Injection | Room Temperature (~25°C) | Physically and chemically stable for up to 24 hours. | [4] |
| Diluted Solution | 0.12 to 2.8 mg/mL | 5% Dextrose Injection | Refrigerated (2°C to 8°C), Protected from Light | Physically and chemically stable for 48 hours. | [4][5] |
| Diluted Solution | 0.12 to 2.8 mg/mL | 0.9% Sodium Chloride Injection | Room Temperature (~25°C) | Should be used within 6 hours. | [4] |
| Diluted Solution | 0.12 to 2.8 mg/mL | 0.9% Sodium Chloride Injection | Refrigerated (2°C to 8°C) | Not recommended due to potential for particulate formation. | [4][5] |
| Punctured Original Vials | 20 mg/mL | - | Refrigerated, Protected from Light | Physicochemically stable for 56 days. | [1] |
| Punctured Original Vials | 20 mg/mL | - | Room Temperature, Ambient Light | Physicochemically stable for 14 days. | [1] |
Experimental Protocols
Protocol for Assessing pH-Dependent Stability
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 8 (e.g., acetate, phosphate, and borate buffers).
-
Sample Preparation: Dilute a stock solution of this compound to a final concentration of 20 µg/mL in each of the prepared buffers.
-
Incubation: Store the prepared solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
Sampling: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the concentration of the lactone form of this compound in each aliquot using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of the remaining lactone form against time for each pH to determine the degradation kinetics.
Protocol for Assessing Photostability
-
Sample Preparation: Prepare a solution of this compound in a suitable, transparent container (e.g., clear glass vial) at a known concentration in a stabilizing buffer (e.g., pH 4 acetate buffer). Prepare a control sample in a light-protected container (e.g., amber vial).
-
Light Exposure: Expose the test sample to a controlled light source that mimics daylight or a specific wavelength range of interest. The control sample should be stored in the dark at the same temperature.
-
Sampling: Withdraw aliquots from both the exposed and control samples at various time intervals.
-
Analysis: Quantify the concentration of this compound and any major degradation products in each aliquot using HPLC.
-
Data Analysis: Compare the degradation profiles of the exposed and control samples to determine the extent of photodegradation.
Visualizations
Caption: Reversible pH-dependent hydrolysis of this compound.
Caption: Troubleshooting workflow for reduced efficacy of this compound.
References
- 1. Development of a method to quantify total and free irinotecan and 7-ethyl-10-hydroxycamptothecin (SN-38) for pharmacokinetic and bio-distribution studies after administration of irinotecan liposomal formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation of irinotecan (CPT-11) in aqueous solutions: identification of fluorescent products and influence of solution composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. eurachem.org [eurachem.org]
- 6. The detection of photodegradation products of irinotecan (CPT-11, Campto, Camptosar), in clinical studies, using high-performance liquid chromatography/atmospheric pressure chemical ionisation/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of 2-Hydroxy Irinotecan (SN-38) Quantification Methods
For researchers, scientists, and drug development professionals engaged in the study of Irinotecan, the accurate quantification of its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38), often referred to as 2-Hydroxy Irinotecan, is critical. The potent anti-tumor activity of Irinotecan is primarily attributed to SN-38, making its measurement essential for pharmacokinetic, pharmacodynamic, and toxicological studies.[1] This guide provides a comparative overview of the most common analytical methods for the quantification of SN-38, with a focus on their validation parameters and experimental protocols.
Comparative Analysis of Analytical Methods
The primary techniques for the quantification of Irinotecan and its metabolites, including SN-38, are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.
| Analytical Method | Common Detector | Key Advantages | Key Disadvantages |
| HPLC | Fluorescence (FLD) | High sensitivity for fluorescent compounds like SN-38.[2][3] | Requires fluorescent properties of the analyte. |
| UV-Visible (UVD) | Broad applicability, robust, and cost-effective.[4][5] | Lower sensitivity compared to FLD and MS/MS. | |
| LC-MS/MS | Mass Spectrometer | High selectivity and sensitivity, allows for the quantification of multiple metabolites simultaneously.[2][6][7] | Higher equipment cost and complexity.[3] |
Quantitative Method Validation Parameters
The following tables summarize the validation parameters for different analytical methods used to quantify SN-38 and its parent drug, Irinotecan. These parameters are essential for ensuring the reliability and reproducibility of the analytical data.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Method | Analyte | Linear Range | LLOQ | Reference |
| HPLC-FLD | SN-38 | 5 – 500 ng/mL | 5 ng/mL | [8] |
| HPLC-FLD | Irinotecan | 0.1 – 10 µg/mL | 0.1 µg/mL | [8] |
| HPLC-FLD | SN-38 | 0.5 - 1000 µg/L | 0.5 µg/L | [9] |
| HPLC-FLD | Irinotecan | 0.5 - 1000 µg/L | 0.5 µg/L | [9] |
| LC-MS/MS | SN-38 | 0.5 – 100 ng/mL | 0.5 ng/mL | [7] |
| LC-MS/MS | Irinotecan | 5 – 1000 ng/mL | 5 ng/mL | [7] |
| LC-MS/MS | SN-38 | 1 – 500 ng/mL | Not Specified | [6] |
| LC-MS/MS | Irinotecan | 10 – 10000 ng/mL | Not Specified | [6] |
| HPLC-UVD | Irinotecan | Not Specified | 60 ng/mL | [4] |
| Spectrophotometric | Irinotecan | 0.93 - 10.00 µg/mL | 0.93 µg/mL | [10] |
Table 2: Accuracy and Precision
| Method | Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) | Reference |
| HPLC-FLD | SN-38 | < 15% | < 15% | 85 - 115% | [8] |
| HPLC-FLD | Irinotecan | < 15% | < 15% | 85 - 115% | [8] |
| LC-MS/MS | SN-38 | 2.4 - 5.7% | Not Specified | 99.5 - 101.7% | [7] |
| LC-MS/MS | Irinotecan | 0.8 - 2.8% | Not Specified | 98.5 - 110.3% | [7] |
| LC-MS/MS | SN-38 & Irinotecan | < 12.3% | < 12.3% | 89.4 - 113.0% | [6] |
| Spectrophotometric | Irinotecan | < 4.49% | < 9.91% | 96.3 - 103.8% | [10] |
Experimental Protocols
Below are generalized experimental protocols for the key analytical methods. It is important to note that specific parameters may need to be optimized for different sample matrices and instrumentation.
HPLC-FLD Method for SN-38 and Irinotecan in Plasma
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., Camptothecin).
-
Precipitate proteins by adding acetonitrile or a methanol-acetonitrile mixture.[3][9]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
Acidification with hydrochloric acid can be performed to convert the carboxylate form to the lactone form.[9]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3][8]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic solvent (e.g., acetonitrile).[3][8]
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for SN-38 (e.g., λex = 370 nm, λem = 534 nm) and Irinotecan.[9]
-
LC-MS/MS Method for SN-38 and Irinotecan in Plasma
-
Sample Preparation:
-
LC Conditions:
-
MS/MS Conditions:
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Metabolic conversion of Irinotecan to its active metabolite SN-38 and other metabolites.
Caption: A generalized workflow for the quantification of SN-38 in biological matrices.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. An analytical method for irinotecan (CPT-11) and its metabolites using a high-performance liquid chromatography: parallel detection with fluorescence and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. Liquid Chromatographic Method for Irinotecan Estimation: Screening of P-gp Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Sensitive HPLC-fluorescence method for irinotecan and four major metabolites in human plasma and saliva: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple, rapid and low-cost spectrophotometric method for irinotecan quantification in human plasma and in pharmaceutical dosage forms - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY02201B [pubs.rsc.org]
A Comparative Guide: HPLC vs. UPLC for Irinotecan Impurity Analysis
In the landscape of pharmaceutical analysis, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Irinotecan is paramount. High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this purpose. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented a powerful alternative, promising significant improvements in speed, resolution, and sensitivity. This guide provides a detailed comparison of HPLC and UPLC for the analysis of Irinotecan and its impurities, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Performance Comparison: HPLC vs. UPLC
The primary advantages of UPLC over traditional HPLC stem from its use of smaller stationary phase particles (sub-2 µm) and instrumentation capable of handling much higher pressures (up to 1000 bar or more) compared to HPLC (typically up to 400 bar).[1] This fundamental difference leads to significant enhancements in chromatographic performance.
| Parameter | HPLC | UPLC | Key Advantages of UPLC |
| Analysis Time | 20–45 minutes[1] | 2–8 minutes[1][2][3] | Up to 9 times faster, leading to higher sample throughput.[4] |
| Resolution | Good | Excellent | Sharper, narrower peaks provide better separation of closely eluting impurities.[1] |
| Sensitivity | Standard | High | Increased peak heights allow for the detection and quantification of trace-level impurities.[5] |
| Solvent Consumption | High | Low | Reduced run times and flow rates can lead to a 70-80% reduction in solvent usage.[1] |
| System Backpressure | Up to 400 bar[1] | > 1000 bar[1] | A key operational difference requiring specialized instrumentation. |
| Data Accuracy | Good | Excellent | Better-defined peaks lead to improved accuracy and precision in quantification.[5] |
Experimental Protocols
Below are representative experimental protocols for both HPLC and UPLC methods for the analysis of Irinotecan and its impurities, as derived from published studies.
Table 2: HPLC Method for Irinotecan Analysis
| Parameter | Details |
| Column | Waters Symmetry Shield RP-18 (250mm x 4.6mm), 5 µm[6] |
| Mobile Phase | Isocratic mixture of 0.02 M potassium di-hydrogen ortho-phosphate (pH 3.5), methanol, and acetonitrile (60:20:20 v/v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 100 µL[6] |
| Column Temperature | 25°C[6] |
| Detection | UV at 220 nm[6] |
Table 3: UPLC Method for Irinotecan Impurity Analysis
| Parameter | Details |
| Column | Waters Acquity BEH C8 (100 × 2.1 mm), 1.7 µm[2][3] |
| Mobile Phase | Gradient mixture of Solvent A (0.02M KH2PO4 buffer, pH 3.4) and Solvent B (acetonitrile and methanol in a 62:38 v/v ratio)[2][3] |
| Flow Rate | 0.3 mL/min[2][3] |
| Injection Volume | Not specified in the provided abstract. |
| Column Temperature | Not specified in the provided abstract. |
| Detection | UV at 220 nm[2][3] |
| Run Time | 8 minutes[2][3] |
Workflow for Impurity Analysis: HPLC vs. UPLC
The following diagram illustrates the general workflow for impurity analysis, highlighting the key differences in the chromatographic separation step between HPLC and UPLC.
Caption: Workflow of Irinotecan impurity analysis comparing HPLC and UPLC pathways.
Discussion
The choice between HPLC and UPLC for Irinotecan impurity analysis depends on the specific needs of the laboratory. For routine quality control where validated methods are already in place and high throughput is not the primary concern, HPLC remains a robust and reliable option.[5] Its lower initial investment and maintenance costs can also be a deciding factor.
However, for method development, high-throughput screening, and the analysis of complex samples with numerous impurities, UPLC offers clear advantages. The significantly shorter run times can dramatically increase laboratory productivity.[5] The enhanced resolution and sensitivity of UPLC are particularly valuable for detecting and quantifying low-level impurities, which is crucial for ensuring the safety and efficacy of the final drug product.[5] Furthermore, the substantial reduction in solvent consumption not only lowers operational costs but also aligns with green chemistry principles, a growing consideration in the pharmaceutical industry.[5]
It is important to note that transferring a method from HPLC to UPLC requires re-validation to ensure the method's performance characteristics are maintained.[1] Additionally, the higher operating pressures of UPLC systems demand meticulous sample preparation to prevent column clogging and system damage.
Conclusion
Both HPLC and UPLC are powerful tools for the analysis of Irinotecan and its impurities. While HPLC remains a workhorse in many laboratories due to its robustness and established methods, UPLC offers significant improvements in speed, resolution, and sensitivity. For laboratories focused on high-throughput analysis, method development, and comprehensive impurity profiling, the benefits of UPLC are compelling. The selection of the most appropriate technique should be based on a careful evaluation of the laboratory's specific requirements, including sample throughput, sensitivity needs, and available resources.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) UPLC and LC–MS Studies on Degradation Behavior of Irinotecan Hydrochloride and Development of a Validated Stability-Indicating Ultra-Performance Liquid Chromatographic Method for Determination of Irinotecan Hydrochloride and its Impurities in Pharmaceutical Dosage Forms (2012) | Navneet Kumar | 6 Citations [scispace.com]
- 4. Advantages of application of UPLC in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 6. scielo.sld.cu [scielo.sld.cu]
cross-validation of methods for 2-Hydroxy Irinotecan quantification
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Irinotecan and Its Metabolites
For researchers, scientists, and drug development professionals, the accurate quantification of irinotecan and its pharmacologically significant metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This guide provides an objective comparison of various analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Irinotecan is a prodrug that is converted to its active metabolite, SN-38, by carboxylesterases.[1][2] SN-38 is a potent topoisomerase I inhibitor, exhibiting significantly more cytotoxic activity than irinotecan itself.[3][4] Subsequently, SN-38 is inactivated through glucuronidation by the enzyme UGT1A1 to form SN-38 glucuronide (SN-38G).[1][2] Additionally, irinotecan can be metabolized by cytochrome P450 3A4 (CYP3A4) enzymes into inactive oxidative metabolites, primarily APC (7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecin) and NPC (7-ethyl-10-[4-amino-1-piperidino]carbonyloxycamptothecin).[1][2][5]
References
A Comparative Analysis of Irinotecan Reference Standards for Researchers and Drug Development Professionals
An objective guide to selecting the most suitable Irinotecan reference standard for your analytical and research needs.
For scientists and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. The quality of the reference standard used is a critical determinant of these outcomes. This guide provides a comparative analysis of Irinotecan reference standards, including those from major pharmacopoeias and commercial suppliers, to aid in the selection of the most appropriate standard for your specific application.
Understanding Irinotecan and Its Reference Standards
Irinotecan is a topoisomerase I inhibitor, widely used in cancer chemotherapy. It is a prodrug that is converted in vivo to its active metabolite, SN-38, which is responsible for its cytotoxic activity. Given its potent nature and the narrow therapeutic window, the purity and impurity profile of Irinotecan are critical quality attributes.
Reference standards for Irinotecan are highly purified and well-characterized materials used as a benchmark for confirming the identity, purity, and strength of the active pharmaceutical ingredient (API) and its formulations. These standards are broadly categorized into primary and secondary standards.
-
Primary Reference Standards: These are established by pharmacopoeial bodies such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP). They are considered the highest authority and are used for the definitive calibration of secondary standards and for regulatory purposes.
-
Secondary (or Working) Reference Standards: These are established by commercial suppliers or in-house by pharmaceutical companies. They are qualified against and traceable to the primary reference standards and are used for routine quality control and analytical testing.
Comparative Data on Irinotecan Reference Standards
While obtaining lot-specific Certificates of Analysis (CoAs) for pharmacopoeial standards is not always straightforward without purchase, their monographs define the required quality attributes. Commercial suppliers, on the other hand, often provide lot-specific CoAs with their products. The following tables summarize the typical specifications for Irinotecan reference standards from various sources.
Table 1: General Specifications of Pharmacopoeial Irinotecan Hydrochloride Trihydrate Reference Standards
| Parameter | USP | EP | JP |
| Assay (anhydrous basis) | 98.0% to 102.0%[1] | Typically ≥98.5% | Information not publicly available |
| Water Content | Specified in monograph | Typically ≤ 8.5% | Information not publicly available |
| Residue on Ignition | ≤ 0.1%[1] | ≤ 0.1% | Information not publicly available |
| Heavy Metals | ≤ 10 ppm[1] | Information not publicly available | Information not publicly available |
| Related Compounds | Specified limits for known impurities[2] | Specified limits for known impurities[3] | Information not publicly available |
Table 2: Example Quantitative Data from Commercial Supplier Certificates of Analysis for Irinotecan Hydrochloride Trihydrate
| Parameter | Supplier A (Example CoA) | Supplier B (Example CoA) |
| Assay (HPLC) | 99.8% | >99% |
| Water (Karl Fischer) | 7.5% | Not Specified |
| Residue on Ignition | 0.05% | Not Specified |
| Individual Impurity | Impurity B: 0.08%, Impurity C: 0.05% | Not Specified |
| Total Impurities | 0.15% | Not Specified |
Disclaimer: The data in Table 2 is for illustrative purposes and is based on representative information from commercial suppliers. Actual values will vary by lot and supplier.
Key Impurities of Irinotecan
The control of impurities is a critical aspect of ensuring the safety and efficacy of Irinotecan. Pharmacopoeias list several potential related compounds that must be monitored. The structures and acceptance criteria for some of these are outlined in the respective monographs.
Table 3: Common Irinotecan Related Compounds Specified in Pharmacopoeias
| Impurity Name | Common Designation | Pharmacopoeial Reference |
| 7-Ethyl-10-hydroxycamptothecin | SN-38 (Irinotecan EP Impurity E, USP Related Compound B)[4] | USP, EP |
| 10-Hydroxycamptothecin | Irinotecan EP Impurity B, USP Related Compound A[5] | USP, EP |
| Camptothecin | Irinotecan EP Impurity D[3] | EP |
| 7-Desethyl Irinotecan | Irinotecan EP Impurity A[3] | EP |
Experimental Protocols for Comparative Analysis
To perform a comparative analysis of different Irinotecan reference standards, a series of well-defined analytical tests should be conducted. The following are detailed methodologies for key experiments.
Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the assay of Irinotecan and to separate and quantify its related compounds.
-
Chromatographic System:
-
Column: C18, 4.6 mm × 250 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.5 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-varied gradient of Mobile Phase A and B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the Irinotecan reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration of about 0.5 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the test sample of Irinotecan at the same concentration as the standard solution.
-
-
Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Calculate the percentage of Irinotecan and each impurity by comparing the peak areas in the sample chromatogram to the peak area of the main peak in the standard chromatogram.
-
Water Content Determination by Karl Fischer Titration
This method is used to determine the water content in the Irinotecan reference standard.
-
Apparatus: Karl Fischer Titrator (coulometric or volumetric)
-
Reagent: Karl Fischer reagent
-
Sample Preparation:
-
Accurately weigh a suitable amount of the Irinotecan reference standard and transfer it to the titration vessel.
-
-
Procedure:
-
Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.
-
The water content is calculated automatically by the instrument.
-
Identity Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
This method is used to confirm the identity of the Irinotecan reference standard by comparing its infrared spectrum to that of a known reference material.
-
Apparatus: Fourier-Transform Infrared Spectrometer
-
Sample Preparation:
-
Prepare a potassium bromide (KBr) disc containing the Irinotecan reference standard.
-
-
Procedure:
-
Record the infrared spectrum of the sample from approximately 4000 to 400 cm⁻¹.
-
Compare the spectrum of the sample to the spectrum of a primary reference standard or a previously authenticated batch. The positions and relative intensities of the absorption bands should be concordant.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of Irinotecan's mechanism and the handling of its reference standards, the following diagrams are provided.
Caption: Metabolic activation and inactivation pathway of Irinotecan.
References
A Comparative Guide to the Bioanalysis of 2-Hydroxy Irinotecan and Related Compounds
This guide provides a comparative overview of analytical methods for the quantification of irinotecan and its metabolites, which can be adapted for the analysis of 2-Hydroxy Irinotecan. The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies.
Introduction
Performance Comparison of Analytical Methods
The following table summarizes the performance characteristics of different LC-MS/MS and HPLC methods for the analysis of irinotecan and its metabolites in various biological matrices. This data is extracted from single-laboratory validation studies and provides a benchmark for comparing method performance.
| Analyte(s) | Matrix | Method | Linearity Range | Accuracy (%) | Precision (%RSD) | Lower Limit of Quantification (LLOQ) |
| Irinotecan, SN-38, SN-38G, APC | Human Plasma | HPLC-MS/MS | Irinotecan: 10-10000 ng/mL, SN-38 & SN-38G: 1-500 ng/mL, APC: 1-5000 ng/mL | 89.4 - 113.0 | <12.3 | Irinotecan: 10 ng/mL, SN-38 & SN-38G: 1 ng/mL, APC: 1 ng/mL[1] |
| Irinotecan, SN-38, SN-38G | Porcine & Human Plasma | uHPLC-MS/MS | Irinotecan: 5-1000 ng/mL, SN-38 & SN-38G: 0.5-100 ng/mL | - | - | Irinotecan: 5 ng/mL, SN-38 & SN-38G: 0.5 ng/mL[2] |
| Irinotecan, SN-38, SN-38G | Rat Plasma, Feces, Urine, Liver, Kidney | UPLC-MS/MS | Plasma: Irinotecan & SN-38: 4.88-10000 nM, SN-38G: 6.25-2000 nM | - | <15 | Plasma: Irinotecan & SN-38: 2.44 nM, SN-38G: 6.25 nM[3] |
| Irinotecan, SN-38 | Culture Media & Cell Lysates | HPLC | Media: Irinotecan: 5-5000 ng/mL, SN-38: 1-1000 ng/mL; Lysates: Irinotecan: 2-2000 ng/mL, SN-38: 0.5-500 ng/mL | 90.1 - 108.3 | 0.1 - 10.3 | Media: Irinotecan: 5 ng/mL, SN-38: 1 ng/mL; Lysates: Irinotecan: 2 ng/mL, SN-38: 0.5 ng/mL[4] |
| Irinotecan, SN-38 | MCTS Extracts & Culture Medium | nLC-MS/MS | - | MCTS: 94 - 110.6, Medium: 86 - 105.4 | MCTS: 2.7 - 14.1, Medium: 5.4 - 14.4 | -[5] |
| Irinotecan | Physiological Media | HPLC | 0.060-10.0 µg/ml | 96.11 - 101.51 | <2.55 | ~0.060 µg/ml[6] |
| Irinotecan, SN-38, CPT | Pharmaceutical Dosage Forms | HPLC | - | 97 - 103 | - | Irinotecan: 4 ng/mL, SN-38: 15 ng/mL, CPT: 9 ng/mL[7] |
| Irinotecan | Human Plasma & Pharmaceutical Dosage Forms | Spectrophotometric | Plasma: 0.93-10.00 µg/ml, Dosage Form: 0.90-37.00 µg/ml | Plasma: 96.3 - 103.8, Dosage Form: 96.5 - 101.9 | Plasma: <9.91, Dosage Form: <6.62 | Plasma: 0.93 µg/ml, Dosage Form: 0.90 µg/ml[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are summaries of typical experimental protocols for the analysis of irinotecan and its metabolites using LC-MS/MS.
Sample Preparation: Protein Precipitation
A common and straightforward method for sample preparation is protein precipitation.
-
Aliquot Sample : Take a small volume of the biological matrix (e.g., 100 µL of plasma).[1]
-
Add Internal Standard : Spike the sample with an internal standard (e.g., camptothecin) to correct for variability during sample processing and analysis.[1]
-
Precipitate Proteins : Add a protein precipitating agent, such as methanol or acetonitrile, often containing an acid like acetic acid (e.g., 0.1% v/v).[1]
-
Vortex and Centrifuge : Mix the sample thoroughly and then centrifuge to pellet the precipitated proteins.
-
Collect Supernatant : Transfer the clear supernatant to a clean tube for analysis.
-
Evaporation and Reconstitution (Optional) : The supernatant may be evaporated to dryness and reconstituted in a mobile phase-compatible solvent to concentrate the analytes.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation :
-
Column : A C18 reversed-phase column is frequently used for separation (e.g., Gemini C18, 3 µM, 100 mm x 2.0 mm).[1]
-
Mobile Phase : A gradient elution with a mixture of aqueous and organic solvents is typically employed. For example, 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile.[1]
-
Flow Rate : A typical flow rate is around 0.45 mL/min.[3]
-
-
Mass Spectrometry Detection :
-
Ionization : Electrospray ionization (ESI) in the positive ion mode is commonly used.[1][9]
-
Detection Mode : Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[1][3]
-
Visualizations
The following diagrams illustrate key processes in the analysis and metabolism of irinotecan.
Caption: Metabolic pathway of Irinotecan.
Caption: A typical bioanalytical workflow.
References
- 1. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of irinotecan (CPT-11) and SN-38 in tissue culture media and cancer cells by high performance liquid chromatography: application to cellular metabolism and accumulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid Chromatographic Method for Irinotecan Estimation: Screening of P-gp Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. [PDF] Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Stability-Indicating Methods for Irinotecan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated stability-indicating analytical methods for the quantification of Irinotecan in pharmaceutical dosage forms. The stability of a drug product is a critical quality attribute, and the use of a validated stability-indicating method is essential to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This document summarizes key performance data from various studies, details experimental protocols, and visualizes the degradation pathways and analytical workflows.
Comparative Analysis of Validated Analytical Methods
The following tables summarize the validation parameters of different stability-indicating methods for Irinotecan, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). These methods have been validated according to the International Council for Harmonisation (ICH) guidelines.
| Parameter | Method 1 (UPLC) [1][2][3][4][5][6] | Method 2 (RP-HPLC) [7] | Method 3 (RP-HPLC) [8][9] | Method 4 (RP-HPLC) [10] |
| Column | Waters Acquity BEH C8 (100 x 2.1 mm), 1.7 µm | Symmetry ODS (C18), 250 mm x 4.6 mm, 5µm | Phenomenex Luna C18 (250 x 4.60 mm), 5µ | C18 Waters Symmetry (250 mm x 4.6 mm), 5 µm |
| Mobile Phase | Gradient mixture of 0.02M KH2PO4 buffer (pH 3.4) and Acetonitrile:Methanol (62:38 v/v) | Acetonitrile:Methanol:0.1% Ortho Phosphoric Acid (60:30:10 v/v/v) | 0.5% trichloro acetic acid:Acetonitrile:Methanol (60:20:20 v/v/v) | Potassium dihydrogen phosphate buffer (pH 3.5):acetonitrile:methanol (60:20:20, v/v/v) |
| Flow Rate | 0.3 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 220 nm | 235 nm | 372 nm | 220 nm |
| Linearity Range | Not specified | Not specified | 30-150 µg/ml | 40-120 µg/mL |
| Correlation Coefficient (r²) | Not specified | y = 19423x + 5444.4 | 0.999 | ≥ 0.9998 |
| Limit of Detection (LOD) | Not specified | 0.08 µg/ml | 0.014 µg/ml | 8 ng/mL |
| Limit of Quantification (LOQ) | Not specified | 0.24 µg/ml | 0.045 µg/ml | 24 ng/mL |
| Accuracy (% Recovery) | Not specified | 100.59% | Not specified | 101-102.5% |
| Precision (% RSD) | < 5% for peak areas | 0.768 | Not specified | < 1.0% |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. Irinotecan hydrochloride is subjected to various stress conditions as recommended by ICH guidelines to produce degradation products.[1][3][4][5][6]
-
Acid Degradation: Treat the drug substance with 0.1 N HCl at 80°C for 2 hours.
-
Base Degradation: Treat the drug substance with 0.1 N NaOH at room temperature for 10 minutes. Irinotecan shows significant degradation under basic conditions.[1][3][4][5][6]
-
Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for 30 minutes. Significant degradation is observed under oxidative stress.[1][3][4][5][6][11]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.[1][3][4][5][6]
-
Humidity Degradation: Expose the drug substance to 90% relative humidity at 25°C for 7 days.[2]
Chromatographic Conditions (UPLC Example)[1][2][3][4][5][6]
A validated stability-indicating UPLC method for Irinotecan and its impurities is detailed below:
-
Column: Waters Acquity BEH C8 (100 mm x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.02M Potassium dihydrogen phosphate buffer (pH 3.4)
-
Mobile Phase B: Acetonitrile and Methanol (62:38 v/v)
-
Gradient Program: A gradient elution is typically used to resolve all degradation products and impurities from the parent drug peak.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
UV Detection: 220 nm
-
Injection Volume: 2 µL
-
Run Time: Approximately 8 minutes, which allows for the separation of Irinotecan from its seven known impurities and degradation products.[1][2][3][4][5][6]
Visualizations
Degradation Pathway of Irinotecan
Irinotecan (CPT-11) is a prodrug that is converted to its active metabolite, SN-38. It can also be metabolized to inactive forms or undergo degradation under stress conditions. The following diagram illustrates the key metabolic and degradation pathways.
References
- 1. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. LC – MS Studies on Degradation Behavior of Irinotecan Hydrochloride and Development of a Validated Stability-Indicating Ultra-Performance Liquid Chromatographic Method for Determination of Irinotecan Hydrochloride and its Impurities in Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]
- 4. [PDF] UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms. | Semantic Scholar [semanticscholar.org]
- 5. (PDF) UPLC and LC–MS Studies on Degradation Behavior of Irinotecan Hydrochloride and Development of a Validated Stability-Indicating Ultra-Performance Liquid Chromatographic Method for Determination of Irinotecan Hydrochloride and its Impurities in Pharmaceutical Dosage Forms (2012) | Navneet Kumar | 6 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
A Comparative Guide to Detectors for the Analysis of 2-Hydroxy Irinotecan (SN-38)
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Hydroxy Irinotecan, more commonly known in scientific literature as SN-38, is critical for pharmacokinetic studies, therapeutic drug monitoring, and the development of new cancer therapies. SN-38 is the active metabolite of the prodrug Irinotecan (CPT-11) and is 100 to 1000 times more potent in its anti-tumor activity.[1] This guide provides an objective comparison of the most common detectors used in conjunction with High-Performance Liquid Chromatography (HPLC) for the analysis of SN-38: Fluorescence (FLD), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) detectors.
Performance Comparison of Detectors
The choice of detector significantly impacts the sensitivity, selectivity, and robustness of the analytical method for SN-38. The following tables summarize the quantitative performance of each detector based on published experimental data.
Table 1: Comparison of Detector Performance for SN-38 Analysis
| Parameter | Fluorescence Detector (FLD) | Mass Spectrometry (MS/MS) | UV-Vis Detector |
| Sensitivity (LLOQ) | 0.5 - 5 ng/mL[2][3][4] | 0.5 - 2.44 nM (~0.2 - 1 ng/mL)[1] | 20 - 60 ng/mL[5] |
| Linearity (Upper Limit) | Up to 500 ng/mL[4] | Up to 10000 nM (~3930 ng/mL)[1] | Up to 10 µg/mL[5] |
| Selectivity | High (due to native fluorescence) | Very High (based on mass-to-charge ratio) | Moderate (potential for interference) |
| Precision (%RSD) | < 15%[2][4] | < 15%[6][7] | < 2.55%[5] |
| Accuracy (% Recovery) | 87.19% - 97.41%[4] | 86% - 115%[6] | 96.11% - 101.51%[5] |
Table 2: Summary of Linearity Ranges for Different Detectors
| Analyte | Detector | Linearity Range | Correlation Coefficient (R²) | Reference |
| Irinotecan | FLD | 10 - 3,000 ng/mL | Not Specified | [2] |
| SN-38 | FLD | 0.5 - 300 ng/mL | Not Specified | [2] |
| Irinotecan | MS/MS | 4.88 - 10000 nM | > 0.99 | [1] |
| SN-38 | MS/MS | 4.88 - 6250 nM | > 0.99 | [1] |
| Irinotecan | UV-Vis | 0.060 - 10.0 µg/mL | 0.9999 | [5] |
Experimental Methodologies
The following sections detail typical experimental protocols for the analysis of SN-38 using different detection methods.
Sample Preparation
A common and straightforward method for extracting Irinotecan and its metabolites from plasma involves protein precipitation.
-
Protocol: To a small volume of plasma (e.g., 100 µL), add a precipitating agent such as acetonitrile containing 0.1% formic acid.[8] Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins. The resulting supernatant, containing the analytes of interest, can then be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.[6]
Chromatographic Separation
Reverse-phase HPLC is the standard technique for separating Irinotecan and its metabolites.
-
Column: A C18 column is frequently used, such as a Gemini C18 (3 µM, 100 mm x 2.0 mm) or an Eclipse Plus C8 column (150×4.6mm, 5μm).[2][9]
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation. A typical mobile phase consists of two solvents:
-
Flow Rate: A flow rate of 1 mL/min is common for standard analytical columns.[2]
Detector-Specific Settings
Fluorescence Detection (FLD):
Irinotecan and SN-38 are naturally fluorescent, which allows for highly sensitive and selective detection.[2]
-
Excitation Wavelength: 370 nm
-
Emission Wavelength: 420 nm for Irinotecan and 540 nm for SN-38.[2]
Mass Spectrometry (MS/MS) Detection:
LC-MS/MS provides the highest selectivity and sensitivity.
-
Ionization Mode: Positive electrospray ionization (ESI) is typically used.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[1]
UV-Vis Detection:
While less sensitive than FLD and MS, UV-Vis detection is a robust and widely available technique.
-
Detection Wavelength: A wavelength of 254.9 nm is often chosen for the detection of Irinotecan.[5]
Visualizing the Analytical Workflow and Metabolic Pathway
The following diagrams illustrate the general experimental workflow for SN-38 analysis and the metabolic conversion of Irinotecan.
Conclusion
The choice of detector for the analysis of this compound (SN-38) is dependent on the specific requirements of the study.
-
Mass Spectrometry (MS/MS) is the gold standard, offering the highest sensitivity and selectivity, making it ideal for studies requiring the lowest limits of detection, such as in pharmacokinetic modeling in various biological matrices.[1][7]
-
Fluorescence Detection (FLD) provides excellent sensitivity and selectivity due to the native fluorescence of SN-38 and is a cost-effective alternative to MS for many applications, particularly in plasma samples.[2][8]
-
UV-Vis Detection is a simple and robust method but lacks the sensitivity and selectivity of FLD and MS.[5] It may be suitable for the analysis of pharmaceutical formulations where concentrations are high.[10]
Researchers should consider the required sensitivity, the complexity of the sample matrix, and available resources when selecting the most appropriate detector for their analytical needs.
References
- 1. Development and validation of an UPLC-MS/MS method for the quantification of irinotecan, SN 38 and SN-38 glucuronide in plasma, urine, feces, liver and kidney: Application to a pharmacokinetic study of irinotecan in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Liquid Chromatographic Method for Irinotecan Estimation: Screening of P-gp Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Determination of Irinotecan and the Metabolite SN-38 by Nanoflow Liquid Chromatography-Tandem Mass Spectrometry in Different Regions of Multicellular Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Irinotecan, SN38, and SN38G in human and porcine plasma by ultra high-performance liquid chromatography-tandem mass spectrometry and its application to hepatic chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for the Simultaneous Determination of Irinotecan and Its Main Metabolites in Human Plasma and Its Application in a Clinical Pharmacokinetic Study | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of 2-Hydroxy Irinotecan and Other Key Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Irinotecan and its metabolites, with a focus on accuracy and precision. While specific data for 2-Hydroxy Irinotecan is limited in publicly available literature, this guide outlines the prevalent and validated methodologies for Irinotecan and its major metabolites, which serve as a foundation for the analysis of less common metabolites like this compound. The methods discussed are primarily High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Accuracy and Precision of Quantification Methods
The following table summarizes the performance of commonly employed analytical methods for the quantification of Irinotecan and its primary active metabolite, SN-38. These methods are often adaptable for other metabolites, including this compound, although validation would be required.
| Method | Analyte(s) | Matrix | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | Lower Limit of Quantification (LLOQ) | Citation(s) |
| HPLC-Fluorescence | Irinotecan, SN-38 | Human Plasma, Saliva | 0.5 - 1000 µg/L | 92.8% - 111.2% | Inter-assay: 2.6% - 14% | 0.5 µg/L | [1] |
| Irinotecan | Physiological Media | 0.060 - 10.0 µg/mL | 96.11% - 101.51% | Repeatability: < 1.5%, Intermediate: < 2.55% | ~0.060 µg/mL | [2] | |
| Irinotecan, SN-38 | Mouse Plasma | Irinotecan: 7.5 - 1500 ng/mL, SN-38: 5 - 1000 ng/mL | Within ±15% bias | ≤15% | Irinotecan: 7.5 ng/mL, SN-38: 5 ng/mL | [3] | |
| UPLC-MS/MS | Irinotecan, SN-38, SN-38G | Rat Plasma, Urine, Feces, Liver, Kidney | Plasma (Irinotecan, SN-38): 4.88 - 10000 nM | > 85% | < 15% | < 25 nM | [4] |
| Irinotecan, SN-38, SN-38G, APC | Human Plasma | Irinotecan: 10 - 10000 ng/mL, SN-38 & SN-38G: 1 - 500 ng/mL | 89.4% - 113.0% | < 12.3% | Irinotecan: 10 ng/mL, SN-38 & SN-38G: 1 ng/mL | [5] | |
| Irinotecan, SN-38 | Human Plasma | Irinotecan: 10.0 - 2000.0 ng/mL, SN-38: 0.5 - 200.0 ng/mL | Within ±11.4% | < 10.6% | Irinotecan: 10 ng/mL, SN-38: 0.5 ng/mL | [6] | |
| Spectrophotometry | Irinotecan | Human Plasma | 0.93 - 10.00 µg/mL | 96.3% - 103.8% | Repeatability: ≤4.49%, Intermediate: ≤9.91% | 0.93 µg/mL | [7][8] |
Note: "this compound" is a known metabolite of Irinotecan. However, specific, publicly available, validated methods detailing its quantification, accuracy, and precision are scarce. The methods presented here for Irinotecan and its major metabolites would likely be the starting point for developing and validating a method for this compound.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
HPLC-Fluorescence Method for Irinotecan and Metabolites
This method is adapted from a study quantifying irinotecan and four major metabolites in human plasma and saliva.[1]
-
Sample Pretreatment:
-
To a 100 µL plasma or saliva sample, add an internal standard (e.g., camptothecin).
-
Precipitate proteins by adding 300 µL of a methanol-acetonitrile mixture (50:50 by volume).
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Acidify the extract with hydrochloric acid to convert the carboxylate forms of the analytes to their lactone forms.
-
-
Chromatographic Conditions:
-
Column: Xterra RP18 column.
-
Mobile Phase: A gradient elution is typically used, often involving a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Fluorescence detection with excitation at 370 nm. The emission wavelength is set to 470 nm for the initial part of the run and then switched to 534 nm to detect all metabolites.[1]
-
UPLC-MS/MS Method for Irinotecan and Metabolites
This protocol is based on a validated method for the simultaneous quantification of irinotecan, SN-38, and SN-38 glucuronide in various biological matrices.[4]
-
Sample Preparation:
-
To a 20 µL sample (plasma, urine, or tissue homogenate), add an internal standard.
-
Perform protein precipitation by adding an organic solvent such as acetonitrile.
-
Vortex and centrifuge the sample.
-
The supernatant is then directly injected into the UPLC-MS/MS system.
-
-
UPLC-MS/MS Conditions:
-
Column: A C18 column is commonly used for separation.
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is often employed.[4]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.
-
Visualizations
Signaling Pathway: Mechanism of Action of Irinotecan
Irinotecan is a prodrug that is converted to its active metabolite, SN-38. SN-38 exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage and ultimately, cell death.
Caption: Irinotecan's mechanism of action.
Experimental Workflow: Quantification of Irinotecan Metabolites
The following diagram illustrates a typical workflow for the quantification of Irinotecan and its metabolites from biological samples using LC-MS/MS.
Caption: A typical bioanalytical workflow.
Logical Relationship: Accuracy vs. Precision
Understanding the difference between accuracy and precision is fundamental in analytical method validation.
Caption: Accuracy vs. Precision visualization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. melp.nl [melp.nl]
- 3. renenyffenegger.ch [renenyffenegger.ch]
- 4. Irinotecan - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ClinPGx [clinpgx.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 2-Hydroxy Irinotecan: A Comparative Guide to Detection and Quantification Limits
Comparison of Detection and Quantification Limits
The quantification of Irinotecan and its metabolites is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The following table summarizes the reported LOD and LOQ values for Irinotecan and its principal metabolites—SN-38, SN-38 glucuronide (SN-38G), and aminopentanoic acid derivative (APC)—as documented in various scientific studies. This data serves as a crucial reference for researchers aiming to develop and validate their own quantitative assays.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Irinotecan (CPT-11) | HPLC-FLD | Human Plasma | - | 5 ng/mL[1] |
| LC-MS/MS | Human Plasma | - | 10 ng/mL[2] | |
| HPLC-UV | Physiological Media | 20 ng/mL[3] | 60 ng/mL[3] | |
| SN-38 | HPLC-FLD | Human Plasma | - | 1 ng/mL[1] |
| LC-MS/MS | Human Plasma | - | 0.5 ng/mL[2] | |
| HPLC-UV | Physiological Media | - | - | |
| SN-38G | HPLC-FLD | Human Plasma | - | 2.5 ng/mL[1] |
| LC-MS/MS | Human Plasma | - | - | |
| APC | HPLC-FLD | Human Plasma | - | 2.5 ng/mL[1] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical results. Below are summaries of typical experimental protocols employed for the quantification of Irinotecan and its major metabolites.
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting Irinotecan and its metabolites from biological matrices like plasma involves solid-phase extraction.
Chromatographic and Mass Spectrometric Conditions
The separation and detection of Irinotecan and its metabolites are typically performed using the following instrumentation and parameters:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol) is often employed.
-
Detection:
-
Fluorescence Detector (FLD): Provides high sensitivity for the fluorescent analytes Irinotecan and SN-38.
-
Tandem Mass Spectrometer (MS/MS): Offers high selectivity and sensitivity, enabling the simultaneous quantification of multiple metabolites.[1]
-
Irinotecan Metabolism
Irinotecan is a prodrug that undergoes extensive metabolism to form its active metabolite, SN-38, as well as other metabolites. The metabolic pathway is complex and involves several enzymatic reactions. While 2-Hydroxy Irinotecan is a known metabolite, its clinical significance and quantitative contribution to the overall metabolism of Irinotecan are less characterized compared to SN-38 and its glucuronide.
References
- 1. An analytical method for irinotecan (CPT-11) and its metabolites using a high-performance liquid chromatography: parallel detection with fluorescence and mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid Chromatographic Method for Irinotecan Estimation: Screening of P-gp Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Hydroxy Irinotecan: A Guide for Laboratory Professionals
For Immediate Implementation: The proper disposal of 2-Hydroxy Irinotecan, a metabolite of the potent chemotherapeutic agent Irinotecan, is critical for maintaining laboratory safety and environmental protection. Due to its cytotoxic, mutagenic, and potential teratogenic properties, all materials contaminated with this compound must be treated as hazardous waste. Disposal procedures should strictly adhere to local, state, and federal regulations. The recommended method of disposal for this compound and related camptothecin derivatives is high-temperature incineration at a licensed hazardous waste facility.
Key Hazards and Disposal Recommendations
Researchers, scientists, and drug development professionals must be aware of the significant hazards associated with this compound and handle it with appropriate safety measures. The following table summarizes the primary hazards and the recommended disposal practices.
| Hazard Category | Description | Recommended Disposal Practice |
| Cytotoxicity | This compound, as a derivative of Irinotecan, is a topoisomerase I inhibitor, which can block DNA replication and lead to cell death.[1][2][3] | Dispose of as hazardous waste.[4][5][6][7] |
| Mutagenicity | Irinotecan has been shown to be clastogenic (causing breaks in chromosomes) in both in vitro and in vivo tests.[4][5] | Handle with extreme caution, using appropriate personal protective equipment (PPE). All contaminated materials must be disposed of as hazardous waste.[4][5] |
| Reproductive Toxicity | Irinotecan is classified as toxic to reproduction and may cause harm to an unborn child.[4][6] | Avoid exposure, especially for individuals who are pregnant or may become pregnant. Use of proper engineering controls and PPE is mandatory.[4][6] |
| Environmental Hazard | Releases of Irinotecan and its metabolites into the environment should be prevented.[4][8] | Do not empty into drains or release into the environment.[8] All waste must be disposed of through a licensed hazardous waste contractor.[5] |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound and any contaminated materials in a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4][5]
-
Waste Segregation: All materials that have come into contact with this compound must be segregated as hazardous waste. This includes:
-
Empty or partially used vials of the compound.
-
Contaminated consumables such as syringes, needles, pipette tips, and culture plates.
-
Contaminated PPE (gloves, disposable lab coats).
-
Absorbent materials used for cleaning up spills.
-
-
Waste Collection:
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-proof sharps container labeled "Hazardous Waste - Cytotoxic."
-
Solid Waste: Other contaminated solid waste should be collected in a clearly labeled, leak-proof container or a heavy-duty plastic bag specifically designated for cytotoxic waste.
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure proper ventilation.
-
Wear appropriate PPE, including respiratory protection if there is a risk of aerosolization.
-
Contain the spill using an absorbent material.[4]
-
Carefully collect the absorbent material and any contaminated debris, and place it in the designated cytotoxic waste container.
-
Clean the spill area with a suitable decontaminating solution (e.g., a high-pH solution, if compatible with the surface, followed by a thorough rinse with water), and dispose of all cleaning materials as hazardous waste.
-
-
Final Disposal:
-
All collected hazardous waste must be disposed of through a licensed and approved hazardous waste management company.
-
The primary recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[4][5]
-
Ensure all waste containers are properly labeled according to regulatory requirements before they are transported off-site.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Irinotecan | C33H38N4O6 | CID 60838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cphi-online.com [cphi-online.com]
- 3. cphi-online.com [cphi-online.com]
- 4. gopharm.si [gopharm.si]
- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chemos.de [chemos.de]
Personal protective equipment for handling 2-Hydroxy Irinotecan
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling and disposal of 2-Hydroxy Irinotecan. Given that this compound is a derivative of Irinotecan, a cytotoxic chemotherapeutic agent, it should be handled with extreme caution to minimize exposure and ensure a safe laboratory environment. The following procedural guidance is based on established protocols for handling potent cytotoxic compounds.
Hazard Identification and Risk Assessment
This compound, as a derivative of Irinotecan, should be presumed to be a hazardous substance. Irinotecan hydrochloride is known to be harmful if swallowed, may cause genetic defects, and may damage an unborn child[1][2]. All handling procedures must be designed to prevent skin contact, inhalation, and ingestion[1][3][4].
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary barrier between the handler and the hazardous substance. The following PPE is mandatory when handling this compound in any form (solid or solution).
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves tested for use with chemotherapy drugs (e.g., meeting ASTM D6978 standard).[5] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs. Made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[5][6] | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosol generation, such as when handling the powder form outside of a containment device.[5][7] | Prevents inhalation of airborne particles. |
| Shoe Covers | Disposable shoe covers should be worn in the designated handling area. | Prevents the tracking of contaminants out of the work area. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
2. Preparation and Handling:
-
All handling of this compound, especially the weighing of powder and preparation of solutions, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a dedicated fume hood to prevent the release of aerosols and powders into the laboratory environment[6].
-
Before starting any work, ensure the work area is clean and decontaminated.
-
Don all required PPE as specified in the table above.
-
Use dedicated equipment (e.g., spatulas, weighing paper, glassware) for handling the compound.
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
3. Spill Management:
-
In the event of a spill, immediately alert others in the area and restrict access.
-
Use a chemotherapy spill kit to clean the spill, following the kit's instructions.
-
Wear full PPE, including double gloves, a disposable gown, and eye/face protection, during spill cleanup[3].
-
All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated, puncture-resistant sharps container labeled as "Cytotoxic Waste."
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weighing paper, and other solid materials should be placed in a clearly labeled, leak-proof plastic bag or container for cytotoxic waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of liquid waste down the drain[8].
-
All waste containers must be disposed of through an approved hazardous waste management service in accordance with local, regional, and national regulations[8].
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
